N,2-Dimethyl-4-nitroaniline
Description
Properties
IUPAC Name |
N,2-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146455 | |
| Record name | N,2-dimethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10439-77-7 | |
| Record name | N,2-dimethyl-4-nitrobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-dimethyl-4-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-4-nitro-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,2-Dimethyl-4-nitroaniline: Properties, Synthesis, and Experimental Protocols
Introduction
N,2-Dimethyl-4-nitroaniline is a substituted aromatic amine with potential applications in chemical synthesis, particularly as an intermediate for dyes, pigments, and other specialized organic materials. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed experimental data for this specific isomer. Its close structural relative, N,N-dimethyl-4-nitroaniline (CAS 100-23-2), is extensively studied and characterized.
This guide addresses the lack of direct information by focusing on the logical precursor, 2-Methyl-4-nitroaniline (CAS 99-52-5) , for which substantial data exists. Furthermore, a generalized experimental protocol for the synthesis of the target compound, this compound, via the N-methylation of its precursor is provided. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a technical understanding of this compound and its synthetic pathway.
Physicochemical Properties of the Precursor: 2-Methyl-4-nitroaniline
To understand the properties of this compound, it is essential to first characterize its immediate precursor, 2-Methyl-4-nitroaniline. The physical and chemical data for this compound are well-established.
| Property | Value | Citation(s) |
| CAS Number | 99-52-5 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | Yellow needles or mustard yellow powder | [1] |
| Melting Point | 130-132 °C | [2] |
| IUPAC Name | 2-methyl-4-nitroaniline | [1] |
| Synonyms | 4-Nitro-o-toluidine, 2-Amino-5-nitrotoluene | [1] |
Hypothetical Synthesis of this compound
The synthesis of this compound can be logically achieved through the direct N-methylation of 2-Methyl-4-nitroaniline. This common organic transformation can be accomplished using various methylating agents. A general and robust method involves the use of a methyl halide, such as methyl iodide, in the presence of a suitable base to deprotonate the amine, facilitating nucleophilic attack.
The proposed reaction is as follows:
-
2-Methyl-4-nitroaniline + CH₃I + Base → this compound + [Base-H]⁺I⁻
A logical workflow for this synthesis and subsequent purification is outlined below.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and purification of this compound. These protocols are based on standard organic chemistry techniques and procedures documented for similar N-methylation reactions.[3]
1. N-Methylation of 2-Methyl-4-nitroaniline (Hypothetical Protocol)
-
Objective: To synthesize this compound by adding a methyl group to the amine of 2-Methyl-4-nitroaniline.
-
Materials:
-
2-Methyl-4-nitroaniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-4-nitroaniline (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of aniline).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the mixture.
-
Stir the suspension vigorously at room temperature for 20-30 minutes.
-
Slowly add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
2. Purification by Column Chromatography
-
Objective: To isolate pure this compound from unreacted starting materials and byproducts.
-
Materials:
-
Crude product from the synthesis step
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Glass column, collection tubes
-
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. The product is expected to be a crystalline solid, likely yellow or orange in color.
-
Characterization
The identity and purity of the synthesized this compound would require characterization by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of both the N-methyl and the aryl-methyl groups.
-
Mass Spectrometry: To determine the molecular weight, which is expected to be 166.18 g/mol .
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching (if any secondary amine is present), C-H stretching, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.
-
Melting Point Analysis: To determine the melting point, a key physical property indicating purity.
References
N,2-Dimethyl-4-nitroaniline structural formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N,2-Dimethyl-4-nitroaniline, a significant aromatic intermediate. This document summarizes its structural formula, molecular weight, and key physicochemical data. Additionally, it outlines general experimental approaches for its synthesis and characterization, drawing from established methodologies for related compounds.
Core Compound Data
This compound, with the CAS number 619-31-8, is an organic compound featuring a nitro group and two methyl groups attached to an aniline framework. Its chemical structure and key properties are fundamental to its applications in chemical synthesis and materials science.
| Property | Value |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol [1][2][3][4] |
| IUPAC Name | N,N-dimethyl-4-nitroaniline[2] |
| SMILES | CN(C)C1=CC=C(--INVALID-LINK--[O-])C=C1[1][2] |
| InChI Key | QJAIOCKFIORVFU-UHFFFAOYSA-N[1][2] |
| Appearance | Yellow to bright yellow crystalline powder[1] |
| Melting Point | 161-169 °C[1] |
| Solubility | Soluble in dichloromethane; Insoluble in water.[3][4] |
Structural Formula
The structural formula of this compound is presented below.
Caption: 2D structural representation of this compound.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of this compound are limited. However, general synthetic strategies can be inferred from the preparation of structurally similar compounds such as m-nitrodimethylaniline and various p-nitroaniline derivatives.[5][6][7] These syntheses typically involve two key steps: N-alkylation of a nitroaniline or nitration of a dialkylaniline.
A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for nitroaniline derivatives.
Note: The specific reagents, reaction conditions (temperature, time), and purification methods (recrystallization, chromatography) would require optimization for the synthesis of this compound.
Applications in Research
This compound and its derivatives are primarily utilized in the following research areas:
-
Dye and Pigment Synthesis: As an aromatic amine, it serves as a precursor in the manufacturing of various dyes.[8]
-
Non-Linear Optical (NLO) Materials: This class of molecules is studied for its potential in NLO applications due to its molecular structure which can lead to desirable optical properties.[8][9][10] Research in this area involves studying the crystal structure and properties of materials incorporating this and related compounds.[8][9][10]
Due to its primary application in chemical synthesis and materials science, there is currently no established literature detailing its involvement in biological signaling pathways for drug development professionals.
References
- 1. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 5. magritek.com [magritek.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. devos.uz [devos.uz]
Technical Guide: Solubility Profile of N,2-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N,2-Dimethyl-4-nitroaniline (also known as N,N-Dimethyl-4-nitroaniline, CAS 100-23-2). A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document summarizes the available qualitative solubility information and presents a detailed, robust experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for professionals requiring solubility data for synthesis, purification, formulation, and other research and development activities.
Introduction to this compound
This compound is a yellow crystalline solid organic compound. Its molecular structure, featuring a nitro group and a dimethylamino group on an aniline backbone, results in a moderate polarity. This structure dictates its solubility characteristics, which are crucial for its application in various chemical processes, including its use as an intermediate in the synthesis of dyes and pigments. An understanding of its solubility in different solvents is essential for optimizing reaction conditions, selecting appropriate media for crystallization and purification, and developing formulations.
Solubility Profile
Despite its common use as a chemical intermediate, publicly available quantitative solubility data for this compound is limited. The information available is primarily qualitative.
Qualitative Solubility Data
General observations indicate that this compound exhibits moderate solubility in polar organic solvents and is poorly soluble in water. Its solubility is also noted to increase with temperature.
| Solvent | Qualitative Solubility | Source |
| Water | Insoluble | [1][2][3] |
| Dichloromethane | Soluble | [1][2][3] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [4] |
| Methanol (hot) | Soluble (almost transparent) | [1][2][3] |
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a moderately polar molecule, it dissolves best in solvents with similar polarity.[4]
-
Temperature: Like most solid organic compounds, its solubility in organic solvents increases with a rise in temperature.[4]
-
pH: In aqueous solutions, the pH can affect the protonation state of the amine group, which in turn can influence its solubility.[4]
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility values, experimental determination is necessary. The isothermal equilibrium method (also known as the shake-flask method) is the gold standard for reliably measuring the equilibrium solubility of a crystalline compound.
Principle
A supersaturated slurry of this compound in the solvent of interest is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the solubility at that specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV/Vis spectrophotometer or HPLC)
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.
-
Equilibration: Place the sealed vial in a constant temperature shaker bath set to the desired temperature. Agitate the slurry for a period sufficient to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Sedimentation: After the equilibration period, allow the vial to stand undisturbed in a temperature-controlled environment (at the same temperature as equilibration) for at least 2-4 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV/Vis spectrophotometry at its λmax or HPLC with a suitable detector).
-
Calculation: Back-calculate the original concentration of the saturated solution to determine the solubility. Express the solubility in desired units (e.g., g/100 mL, mol/L, or mole fraction).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While there is a significant lack of quantitative solubility data for this compound in the public domain, its qualitative behavior indicates good solubility in polar organic solvents and poor solubility in water. For applications in chemical synthesis, purification, and formulation where precise solubility is critical, it is strongly recommended that experimental determination be performed. The isothermal equilibrium method detailed in this guide provides a reliable and robust framework for obtaining this essential data.
References
The Core Physicochemical Properties of N,2-Dimethyl-4-nitroaniline: A Technical Guide
This technical guide provides an in-depth analysis of the fundamental physicochemical properties of N,2-Dimethyl-4-nitroaniline (CAS No. 6962-47-6), a key intermediate in various chemical syntheses. The focus of this document is on its melting and boiling points, critical parameters for its application in research, drug development, and industrial processes. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data Summary
This compound presents as a yellow to brown crystalline solid at room temperature.[1][2] The experimentally determined and estimated values for its melting and boiling points are summarized below.
| Physical Property | Value | Notes |
| Melting Point | 162 - 168 °C | Multiple sources report a narrow range within this bracket.[3][4][5] |
| Boiling Point | 279.3 - 314.4 °C | Data varies, with some sources providing estimates.[4][6] Other sources indicate the information is not available or not applicable, which may suggest decomposition at higher temperatures.[3][5] |
Experimental Protocols
While specific experimental documentation for the determination of this compound's melting and boiling points is not publicly detailed, the following sections describe the standard, validated methodologies used for such characterizations.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity and is typically determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (e.g., < 2 °C) is indicative of a high-purity substance.
Boiling Point Determination
The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property. Standard methods include distillation and the Thiele tube method.
Methodology (Thiele Tube):
-
Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and submerged in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution by convection.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.
Process Visualizations
To further elucidate the experimental and logical frameworks associated with the physical properties of this compound, the following diagrams are provided.
References
- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of N,2-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption spectroscopy of N,2-Dimethyl-4-nitroaniline. Due to a scarcity of publicly available, specific quantitative UV-Vis absorption data for this compound, this document focuses on providing a comprehensive, generalized experimental protocol for its analysis. This guide also includes a logical workflow for sample preparation and spectral acquisition, and a discussion of the expected spectral characteristics based on the electronic nature of the molecule. The provided methodologies and visualizations are intended to equip researchers with the necessary framework to conduct and interpret their own UV-Vis analysis of this compound.
Introduction
This compound is an aromatic organic compound characterized by a nitro group (-NO₂) at the 4-position and two methyl groups, one on the amine nitrogen (N) and another on the benzene ring at the 2-position (ortho to the amino group). The electronic properties of this molecule are dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, which are in a para-relationship, leading to a significant intramolecular charge-transfer (ICT) character. The additional methyl group on the aromatic ring can induce steric and electronic effects that may influence the absorption spectrum. UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions within such molecules, providing valuable insights into their structure, electronic properties, and potential applications in areas such as dye synthesis and materials science.
UV-Vis Absorption Data
Exhaustive searches of scientific literature and spectral databases did not yield specific quantitative UV-Vis absorption data (λmax and molar absorptivity) for this compound. Therefore, a table of experimentally determined values cannot be provided at this time.
Researchers are encouraged to perform their own experimental measurements to determine these parameters. The expected absorption maximum (λmax) would likely be influenced by the solvent polarity, a phenomenon known as solvatochromism, due to the molecule's charge-transfer nature.
Experimental Protocol: UV-Vis Spectroscopic Analysis
The following is a detailed, generalized protocol for obtaining the UV-Vis absorption spectrum of this compound.
3.1. Materials and Instrumentation
-
Analyte: this compound (solid, of high purity)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane). The choice of solvent is critical and should be reported.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes: Class A, for accurate solution preparation.
-
Analytical balance: For precise weighing of the analyte.
3.2. Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount (e.g., 5-10 mg) of this compound.
-
Dissolve the weighed compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for determining the molar absorptivity and ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Calibrate the instrument by running a baseline correction with a cuvette filled with the pure solvent.
-
-
Spectral Measurement:
-
Rinse a quartz cuvette with the working solution to be measured.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum of the solution.
-
Record the absorbance value at the wavelength of maximum absorption (λmax).
-
Repeat the measurement for all prepared working solutions.
-
-
Data Analysis:
-
Identify the λmax from the obtained spectra.
-
Construct a Beer-Lambert law calibration curve by plotting absorbance versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve using the equation A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical workflow for the UV-Vis analysis of this compound.
4.2. Intramolecular Charge Transfer
The diagram below illustrates the principle of intramolecular charge transfer (ICT) in this compound, which is responsible for its characteristic absorption band in the UV-Vis spectrum.
Conclusion
While specific, experimentally-derived UV-Vis absorption data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its determination. The detailed experimental protocol and logical workflow diagrams offer researchers a clear path to obtaining and analyzing the UV-Vis spectrum of this compound. The electronic nature of this compound, characterized by an intramolecular charge transfer from the amino to the nitro group, suggests that its absorption spectrum will be a key indicator of its molecular properties and potential utility in various scientific and industrial applications. Future experimental work is necessary to populate the spectral databases with quantitative data for this specific molecule.
theoretical vs experimental properties of N,2-Dimethyl-4-nitroaniline
An In-depth Technical Guide to the Theoretical and Experimental Properties of N,N-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-4-nitroaniline, a derivative of aniline, is a significant organic compound characterized by a nitro group (-NO2) positioned para to a dimethylamino group (-N(CH3)2) on a benzene ring. This molecule serves as a crucial intermediate in the synthesis of dyes and pigments.[1] More notably, its distinct electron-donating (dimethylamino) and electron-withdrawing (nitro) groups create a strong intramolecular charge-transfer system, making it a model compound for the study of non-linear optical (NLO) organic materials.[2][3] Recent studies have also revealed its fascinating mechanical properties, including superplasticity and superelasticity in its crystalline form.[3]
This technical guide provides a comprehensive comparison of the theoretical and experimentally determined properties of N,N-Dimethyl-4-nitroaniline. It is designed to offer researchers and scientists a detailed understanding of its molecular structure, physicochemical characteristics, and spectroscopic profile, supported by detailed experimental protocols.
Molecular and Crystal Structure: A Tale of Two Methods
The precise three-dimensional arrangement of atoms and molecules is fundamental to understanding a compound's properties. For N,N-Dimethyl-4-nitroaniline, both experimental X-ray diffraction and theoretical ab initio calculations have been employed to elucidate its structure.
Experimental Findings (X-ray Crystallography): Crystals of N,N-Dimethyl-4-nitroaniline, typically grown from an ethanol solution, are yellow prisms.[4] X-ray diffraction studies have revealed that they belong to the monoclinic crystal system with the space group P21.[4] A key finding from the crystal structure analysis is that the molecule is not perfectly planar. The aromatic ring, the nitro group, and the dimethylamino group are each individually planar, but they are rotated with respect to each other. The nitro group is twisted approximately 2.8° out of the aromatic plane, while the dimethylamino group is rotated by a more significant 7.3°.[4] This deviation from planarity has important implications for its electronic and optical properties.
Theoretical Predictions (Ab Initio Calculations): High-level ab initio calculations have been performed on derivatives of N,N-Dimethyl-4-nitroaniline to complement experimental data.[3] These computational models corroborate the experimental finding that the dimethylamino group has a trigonal-pyramidal configuration and is twisted relative to the plane of the benzene ring.[3] Theoretical studies are instrumental in understanding the electron density distribution and predicting molecular hyperpolarizabilities, which are crucial for NLO applications. The calculations suggest a significant contribution from a quinonoid resonance form to the overall structure of the molecule.[4]
Logical Workflow: Theoretical vs. Experimental Characterization
The following diagram illustrates the synergistic workflow between computational modeling and laboratory experimentation in the comprehensive analysis of a chemical compound like N,N-Dimethyl-4-nitroaniline.
Caption: Workflow comparing theoretical predictions and experimental results.
Data Presentation: Quantitative Properties
The following tables summarize the key theoretical and experimental data for N,N-Dimethyl-4-nitroaniline.
Table 1: Physical and Chemical Properties
| Property | Experimental Value | Computed Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol | [5][6] |
| Appearance | Yellow crystalline solid/needles | - | [1][2][5] |
| Melting Point | 163 - 165 °C | - | [7] |
| Boiling Point | ~279.3 - 314.38 °C (estimate) | - | [5][8] |
| Density | 1.245 - 1.355 g/cm³ | 1.2275 g/cm³ (estimate) | [4][5][8] |
| Water Solubility | Insoluble | - | [8][9] |
| Organic Solubility | Soluble in ethanol, acetone, dichloromethane, hot methanol. | - | [5] |
| XLogP3 | - | 2.61 | [8] |
| PSA (Polar Surface Area) | - | 49.1 Ų | [8] |
Table 2: Crystallographic Data
| Parameter | Experimental Value | Reference(s) |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁ | [4] |
| Unit Cell Dimensions | a = 9.73 Å, b = 10.56 Å, c = 3.964 Å | [4] |
| Unit Cell Angle (β) | 91° 28' | [4] |
| Molecules per Unit Cell (Z) | 2 | [4] |
Table 3: Spectroscopic Data
| Technique | Experimental Data Highlights | Reference(s) |
| ¹H NMR | (89.56 MHz, CDCl₃): δ 8.09 (d, J=9.5 Hz, 2H), 6.59 (d, J=9.5 Hz, 2H), 3.10 (s, 6H) | [10] |
| ¹³C NMR | Spectrum available | [6] |
| IR (FTIR) | Spectrum available (KBr-Pellet technique) | [6] |
| GC-MS | Mass spectrum available, m/z 166 (M+) | [6] |
| UV-Vis | Significant charge-transfer band | [11] |
Experimental Protocols
Detailed and reproducible methodologies are critical in scientific research. The following section outlines protocols for the synthesis, purification, and characterization of N,N-Dimethyl-4-nitroaniline.
Synthesis: Nitration of N,N-Dimethylaniline
This protocol is adapted from a well-established procedure in Organic Syntheses.[12]
-
Materials: N,N-dimethylaniline, concentrated sulfuric acid (sp. gr. 1.84), concentrated nitric acid (sp. gr. 1.42), ammonium hydroxide (sp. gr. 0.90), ice.
-
Equipment: 3-L three-necked round-bottomed flask, mechanical stirrer, dropping funnel, thermometer, ice bath.
-
Procedure:
-
In the 3-L flask surrounded by an ice bath, place 1270 mL of concentrated sulfuric acid.
-
Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25 °C.
-
Cool the resulting solution of dimethylaniline sulfate to 5 °C.
-
Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling.
-
Add the nitrating mixture dropwise to the dimethylaniline sulfate solution over approximately 1.5 hours. Maintain the reaction temperature between 5° and 10 °C, using small pieces of dry ice for cooling if necessary.
-
After the addition is complete, pour the reaction mixture into a large beaker containing at least 5 kg of crushed ice and water.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide with vigorous stirring and cooling, keeping the temperature below 25 °C. The crude p-nitrodimethylaniline will precipitate as a yellow solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallization
The crude product can be purified to obtain yellow crystalline needles.[2]
-
Materials: Crude N,N-Dimethyl-4-nitroaniline, 95% ethanol (or methanol).
-
Equipment: Erlenmeyer flask, hot plate, Büchner funnel, filter paper, vacuum flask.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight. The expected melting point of the purified product is 163.5-164 °C.[2]
-
Characterization Methods
-
Melting Point Determination: A small sample of the purified, dry solid is packed into a capillary tube and its melting range is determined using a standard melting point apparatus. A sharp melting range indicates high purity.
-
FTIR Spectroscopy: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer to identify characteristic functional group vibrations.[6]
-
¹H NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the ¹H NMR spectrum is recorded. The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[10]
-
Single-Crystal X-ray Diffraction: High-quality single crystals are grown from a suitable solvent (e.g., ethanol). A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected to determine the precise crystal and molecular structure, including bond lengths, bond angles, and unit cell parameters.[4]
Visualization of Key Structural Features
The non-planar structure of N,N-Dimethyl-4-nitroaniline is a critical feature influencing its properties. The diagram below conceptualizes the twist of the functional groups relative to the aromatic ring.
Caption: Rotational displacement of functional groups from the aromatic plane.
Conclusion
N,N-Dimethyl-4-nitroaniline stands as an exemplary case where theoretical and experimental approaches converge to provide a deep molecular understanding. Experimental techniques like X-ray crystallography provide definitive data on the solid-state structure, revealing a non-planar geometry that is crucial for its bulk properties.[4] Computational chemistry not only corroborates these findings but also offers invaluable insights into the electronic structure and predictive power for properties like NLO hyperpolarizability, which can be challenging to measure directly.[3] The close agreement between the calculated and observed data validates the computational models, allowing for their predictive use in designing novel materials with tailored properties. The synthesis and characterization protocols provided herein offer a practical framework for researchers working with this versatile compound.
References
- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Health and Safety Considerations for N,2-Dimethyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS and adhere to institutional and regulatory safety protocols before handling N,2-Dimethyl-4-nitroaniline.
Executive Summary
This compound is a substituted nitroaniline compound with applications in chemical synthesis. Due to its chemical structure, which combines a nitroaromatic group with an aniline derivative, it presents several health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides an in-depth overview of the known health and safety considerations, including toxicological data, recommended handling procedures, and emergency measures. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to work safely with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Its primary hazards include acute toxicity via oral, dermal, and inhalation routes, as well as irritation to the skin and eyes.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[1] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin[1] |
| Acute Inhalation Toxicity (Dusts) | Category 3 | Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Note: Some sources may classify acute toxicity as Category 4 ("Harmful")[2]. Prudent practice dictates handling the substance with the higher degree of caution.
Physicochemical and Toxicological Data
Understanding the physical, chemical, and toxicological properties of this compound is fundamental to a comprehensive risk assessment.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 609-72-3 | |
| Molecular Formula | C8H10N2O2 | [3] |
| Molecular Weight | 166.18 g/mol | [2][4] |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 163-165 °C | [4] |
| Boiling Point | ~287.6 °C (estimate) | [4] |
| Solubility | Insoluble in water. Soluble in dichloromethane. | [5][6] |
| Flash Point | ~127.7 °C (estimate) | [4] |
Table 3: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | >500 mg/kg | [4][5] |
| Mutagenicity (Ames Test) | Salmonella typhimurium | In vitro | Evidence of mutagenicity for related nitroanilines, often requiring metabolic activation.[7] | [7] |
| Genotoxicity | Mammalian Cells | In vitro | Related N,N-dimethylanilines show potential for inducing chromosome damage. | [8] |
| Cytotoxicity (EC50) | Various Cell Lines | In vitro | Ortho- and para-nitroanilines generally show higher cytotoxicity than meta-isomers. | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of a chemical's toxicity. The following sections outline standard methodologies for key toxicological endpoints relevant to this compound.
Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure to assess acute oral toxicity using a minimal number of animals.
-
Principle: The method involves dosing animals sequentially at one of four fixed starting doses (5, 50, 300, and 2000 mg/kg body weight). The outcome (mortality or survival) in a small group of animals determines the next step, allowing for classification into a GHS category.
-
Methodology:
-
Animal Model: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Diet: Animals are housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard laboratory diet and drinking water.
-
Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg).
-
Procedure:
-
A starting dose is selected based on available data. For a substance with an expected LD50 > 500 mg/kg, a starting dose of 300 mg/kg would be appropriate.
-
Three fasted animals are dosed with the test substance.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
The outcome determines the next step as per the OECD 423 flowchart: if mortality occurs, the dose for the next group is lowered; if no mortality occurs, the dose is increased.
-
-
Data Analysis: The results allow for the classification of the substance according to GHS criteria based on the observed mortality at different dose levels. All clinical signs, body weight changes, and gross necropsy findings are recorded.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9]
-
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.[9]
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., human hepatocytes, fibroblasts) is seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (typically dissolved in a small amount of DMSO and then diluted in culture medium). Vehicle controls (medium with DMSO) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.[9]
-
MTT Addition: The treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow formazan formation.[9]
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the insoluble formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm). Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.[9]
-
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10]
-
Principle: The test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis, rendering them unable to grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.
-
Methodology:
-
Strain Selection: A panel of S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) is used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with enzyme inducers. This mimics mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[7]
-
Procedure (Plate Incorporation Method):
-
The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (vehicle only). A dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) is considered a positive result, indicating mutagenic potential.[11]
-
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is primarily attributed to its nitroaromatic and aniline moieties. The metabolic activation of these functional groups can lead to the formation of reactive intermediates that cause cellular damage.
-
Nitroreduction: The nitro group (-NO2) can be enzymatically reduced in a stepwise manner to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups. The hydroxylamino intermediate is a highly reactive electrophile capable of forming covalent adducts with macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.
-
Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring, another key step in the metabolism of aromatic compounds.
-
Aniline-Related Toxicity: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and hypoxia.
Safe Handling and Emergency Procedures
Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles and a face shield are required.[1]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Chemical-resistant gloves (e.g., nitrile) must be worn. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release and Disposal
-
Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. For solid spills, avoid generating dust. Gently sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a hazardous chemical that requires stringent safety precautions. Its acute toxicity, potential for skin and eye irritation, and the genotoxic potential suggested by its chemical class demand a thorough understanding and implementation of the safety measures outlined in this guide. By adhering to proper engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with the handling and use of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L00404.14 [thermofisher.com]
- 4. N,N-DIMETHYL-4-NITROANILINE | CAS#:100-23-2 | Chemsrc [chemsrc.com]
- 5. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 6. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 7. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Derivatives of N,2-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N,2-Dimethyl-4-nitroaniline and its derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional materials.
Core Synthesis Strategies
The synthesis of this compound derivatives primarily revolves around two main strategies: the direct nitration of N,N-dimethyl-o-toluidine and the N-alkylation or N-arylation of 2-methyl-4-nitroaniline. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aniline nitrogen.
A common laboratory-scale synthesis involves the nitration of an N-acylated o-toluidine to control the regioselectivity, followed by hydrolysis to yield 2-methyl-4-nitroaniline. Subsequent N-alkylation or N-arylation can then be performed to introduce various substituents. For instance, N-substitution can be achieved by reacting 2-methyl-4-nitroaniline with alkyl or aryl halides in the presence of a base.[1]
Another approach involves the direct amination of aromatic nitro compounds. This can be achieved by reacting an aromatic nitro compound with an O-alkylhydroxylamine or a salt thereof in the presence of a base, and optionally a metallic catalyst, to yield the corresponding nitroaniline derivative in a single step.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and some of its representative derivatives, providing a comparative overview of their physical and chemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 130-132 | 84.2 | [3] |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 130-132 | 55.9 | [4][5] |
| N-Ethyl-2-methyl-4-nitroaniline | C₉H₁₂N₂O₂ | 180.21 | Not Reported | Not Reported | |
| N-Benzyl-2-methyl-4-nitroaniline | C₁₄H₁₄N₂O₂ | 242.28 | Not Reported | Not Reported | |
| N-(4-Chlorophenyl)-2-methyl-4-nitroaniline | C₁₃H₁₁ClN₂O₂ | 262.70 | Not Reported | Not Reported |
Experimental Protocols
Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine
This protocol details a common method for the synthesis of the key intermediate, 2-methyl-4-nitroaniline, starting from o-toluidine.[5][6]
Step 1: Acylation of o-Toluidine
-
In a 250 mL three-necked flask, add 45 g (0.75 mol) of acetic acid.
-
Slowly add 32.1 g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60 °C.
-
Heat the mixture to 100 °C and maintain the reaction for 4 hours, continuously removing the water generated.
Step 2: Nitration
-
Cool the reaction mixture from Step 1.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically 0-10 °C) to obtain the nitrated solid.
Step 3: Hydrolysis
-
Add 75 mL of concentrated hydrochloric acid (35%) to a 250 mL three-necked flask.
-
Add the nitrated solid from Step 2 and heat the mixture under reflux at 90 °C for 3 hours.
Step 4: Isolation and Purification
-
After the reaction is complete, cool the solution and adjust the pH to 1.5 by dropwise addition of a 30% sodium hydroxide solution to precipitate a yellow solid.
-
Filter the solid and recrystallize it from an 80% aqueous ethanol solution to obtain pure 2-methyl-4-nitroaniline. A yield of approximately 84.2% with a purity of 99% (by HPLC) and a melting point of 130-131 °C can be expected.[3]
General Protocol for N-Alkylation of 2-Methyl-4-nitroaniline
This protocol provides a general method for the synthesis of N-alkylated derivatives of 2-methyl-4-nitroaniline.
-
To a solution of 2-methyl-4-nitroaniline (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add a base like potassium carbonate (2 mmol).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activity and Signaling Pathways
N-substituted nitroaniline derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The nitro group is a key pharmacophore that can undergo bioreductive activation, particularly in the hypoxic environments characteristic of solid tumors.[1]
Mechanism of Action: Bioreductive Activation
The mechanism of action for many nitroaromatic compounds involves their reduction to reactive intermediates that can induce cellular damage. This process is often more efficient under hypoxic conditions.
Caption: Simplified pathway of bioreductive activation of nitroaniline derivatives.
This bioreductive activation leads to the formation of highly reactive species, such as nitroso and hydroxylamine intermediates, and ultimately nitrenium ions. These reactive species can covalently bind to cellular macromolecules like DNA, leading to cytotoxicity.[7] Furthermore, the reduction process can generate reactive oxygen species (ROS), contributing to oxidative stress and cell death.[7]
The specific biological effects of this compound derivatives can be modulated by the nature of the substituent on the nitrogen atom. For example, the introduction of different alkyl or aryl groups can influence the compound's lipophilicity, cell permeability, and interaction with target enzymes, thereby affecting its anticancer or antimicrobial potency.[1] Further research into the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of more effective and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the applications of N,2-Dimethyl-4-nitroaniline
An in-depth examination of the synthesis, properties, and applications of the chemical intermediate N,2-Dimethyl-4-nitroaniline (CAS No. 10439-77-7) for professionals in drug development, chemical synthesis, and materials science.
This compound, a substituted nitroaniline derivative, serves as a versatile intermediate in the synthesis of a range of organic compounds. Its unique structural features, including the presence of a nitro group and two methyl substituents on the aniline core, impart specific reactivity and properties that are leveraged in various chemical applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and data.
Core Properties and Data
This compound is a yellow crystalline solid.[1] Its chemical structure and key properties are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10439-77-7 | [2][3][4][5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][5][6] |
| Molecular Weight | 166.18 g/mol | [1][5][6] |
| Melting Point | 133-136 °C | [7] |
| 138-140 °C | [1][8] | |
| Appearance | Yellow solid / Light yellow to yellow to orange powder/crystal | [1][2] |
| Boiling Point | 310.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.212 g/cm³ (Predicted) | [4] |
| Flash Point | 141.5 °C (Predicted) | [4] |
| Refractive Index | 1.605 (Predicted) | [4] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.97 (d, J = 2.5 Hz, 1H), 6.53 (d, J = 9.0 Hz, 1H), 4.37 (br. s, 1H), 3.00 (d, J = 5.0 Hz, 3H), 2.17 (s, 3H) | [1][8] |
| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ 152.6, 137.6, 126.0, 124.9, 121.0, 107.4, 30.5, 17.3 | [1][8] |
| FTIR (ATR/νₘₐₓ) | 3378, 2908, 1608, 1587, 1541, 1486, 1463, 1407, 1386, 1290, 1261, 1189, 1118, 1094, 1036, 1001 cm⁻¹ | [1][8] |
| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₈H₁₁N₂O₂ 167.0815; found 167.0810 | [1][8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound have been reported in the scientific literature and patents. Below are two distinct experimental protocols.
Protocol 1: Synthesis via N-methylation of 2-Methyl-4-nitroaniline
This protocol describes the selective monomethylation of 2-methyl-4-nitroaniline using methyl triflate.[1][8]
Materials:
-
2-Methyl-4-nitroaniline
-
Hexafluoroisopropanol (HFIP)
-
Methyl triflate (MeOTf)
-
Tetrahydrofuran (THF)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-4-nitroaniline (2.0 g, 13.14 mmol) in hexafluoroisopropanol (13.8 mL, 131.45 mmol), add methyl triflate (2.16 mL, 19.72 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica-gel column chromatography using a mixture of THF and hexane (10:90) as the eluent.
-
The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a yellow solid (1.58 g, 72% yield).[1]
Caption: Workflow for the synthesis of this compound via N-methylation.
Protocol 2: Synthesis via Methylation using Dimethyl Sulfate (Implied from Patent)
A patent for oxidative hair dye compositions describes a synthesis that can be inferred to use a methylating agent like dimethyl sulfate, a common industrial reagent.[7] Although the specific methylating agent isn't explicitly named as dimethyl sulfate in the provided excerpt, it is a plausible and common choice for such a transformation.
Materials:
-
2-Methyl-4-nitroaniline
-
A suitable methylating agent (e.g., Dimethyl sulfate)
-
A suitable base and solvent system
-
Ethanol
-
Water
Procedure:
-
Dissolve 15.2 g of 2-methyl-4-nitroaniline in a suitable solvent.
-
Add the methylating agent dropwise with stirring over a period of 10 minutes.
-
Continue stirring for an additional hour.
-
Cool the reaction mixture and pour it over 300 g of ice to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from an ethanol-water mixture to yield 10.1 g of this compound.[7]
Applications
This compound is a valuable intermediate in the synthesis of more complex molecules. Its applications are primarily in the fields of dye manufacturing and the development of chemical sensors.
Intermediate in Dye Synthesis
This compound serves as a precursor in the synthesis of N¹,N¹-dimethyl-p-phenylenediamine, a component used in oxidative hair dye compositions.[7] The synthesis involves the reduction of the nitro group of this compound to an amino group.
Experimental Protocol for Reduction:
-
The entire 10.1 g yield of this compound from the previous synthesis is dissolved in ethanol.
-
The solution is subjected to catalytic hydrogenation on a Parr hydrogenator using a Platinum on carbon (Pt/C) catalyst.
-
After the reduction is complete, the catalyst is removed by filtration.
-
The product is precipitated from the filtrate by the addition of an excess of concentrated hydrochloric acid.
-
This yields 9.2 g of N¹,N¹-dimethyl-p-phenylenediamine hydrochloride as a tan precipitate.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Methyl-4-nitro-o-toluidine | 10439-77-7 | TCI AMERICA [tcichemicals.com]
- 3. 10439-77-7|this compound|BLD Pharm [bldpharm.com]
- 4. N,2-dimethyl-4-nitroaniline10439-77-7,Purity96%_Chemos GmbH [molbase.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. CID 158681907 | C16H20N4O4 | CID 158681907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3884627A - Oxidative hair dye compositions - Google Patents [patents.google.com]
- 8. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: N,N-Dimethyl-4-nitroaniline as a Solvatochromic Probe for Environmental Polarity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Kamlet–Taft solvent parameters π* of high pressure and supercritical water by the UV-Vis absorption spectral shift of 4-nitroanisole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Synthesis of Azo Dyes Utilizing N,2-Dimethyl-4-nitroaniline as a Coupling Component
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[1][2] The structural properties of both the diazo and the coupling components are critical determinants of the final dye's characteristics, including its color, solubility, and fastness properties.
This document provides detailed protocols for the synthesis of an azo dye using N,2-Dimethyl-4-nitroaniline. It is crucial to note that as a secondary aromatic amine, this compound cannot be diazotized to form a stable diazonium salt; secondary amines react with nitrous acid to form N-nitrosoamines. Therefore, in the context of azo dye synthesis, This compound functions as the coupling component , reacting with a diazonium salt prepared from a primary aromatic amine. Its substituted aromatic ring, activated by the dimethylamino group, serves as the nucleophile in an electrophilic aromatic substitution reaction.[3][4]
These application notes are intended for researchers and scientists in organic synthesis and drug development, providing a comprehensive workflow, experimental protocols, and data interpretation for the synthesis of novel azo compounds.
Experimental Protocols
The synthesis is a two-part procedure. First, a primary aromatic amine is converted to its diazonium salt. Second, the freshly prepared diazonium salt is reacted with the coupling component, this compound. The following protocol uses p-nitroaniline as a representative primary amine for the diazotization step.
Part 1: Diazotization of p-Nitroaniline
This protocol details the conversion of a primary aromatic amine into a reactive diazonium salt intermediate. The salt is unstable and should be used immediately after preparation.[3][5]
Methodology:
-
In a 100 mL beaker, prepare a solution of 1.38 g (10 mmol) of p-nitroaniline in 8.0 mL of 3M hydrochloric acid.[6]
-
Gently heat the mixture while stirring to ensure complete dissolution of the p-nitroaniline.[6]
-
Cool the solution to 0-5 °C in an ice-salt bath. The amine salt may precipitate as a fine suspension, which is acceptable for the next step provided the solution is well-stirred.[6][7]
-
In a separate beaker, prepare a solution of 0.69 g (10 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirring p-nitroaniline solution. The rate of addition should be controlled to maintain the reaction temperature below 5 °C at all times.[8]
-
After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes to ensure the diazotization reaction is complete. The resulting cold p-nitrobenzenediazonium chloride solution is now ready for the coupling reaction.
Safety Precautions:
-
Handle p-nitroaniline and its derivatives with gloves as they are toxic and irritants.[9]
-
Concentrated acids are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[9]
-
Diazonium salts can be explosive when dry. Do not isolate the intermediate and use it in solution immediately after preparation.[5]
Part 2: Azo Coupling with this compound
The electrophilic diazonium salt is reacted with the this compound coupling component to form the final azo dye.
Methodology:
-
In a 250 mL beaker, dissolve 1.66 g (10 mmol) of this compound in 20 mL of 1M hydrochloric acid.
-
Cool this solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add the cold p-nitrobenzenediazonium chloride solution (prepared in Part 1) to the cold this compound solution with vigorous stirring.[8]
-
An intensely colored precipitate of the azo dye should form immediately.[8]
-
After the addition is complete, slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution until the pH is approximately 4-5 to promote the coupling reaction.[4]
-
Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling.[8]
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate on the filter with several portions of cold water to remove unreacted salts and acids.[8]
-
Dry the crude product. For purification, recrystallize the solid from a suitable solvent such as ethanol or acetic acid.
Data Presentation
Quantitative data for the synthesis should be meticulously recorded. The following tables provide a template for organizing reagent information and expected product characteristics.
Table 1: Reagents for Azo Dye Synthesis
| Role | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Quantity |
|---|---|---|---|---|
| Diazo Component | p-Nitroaniline | 138.12 | 10 | 1.38 g |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 69.00 | 10 | 0.69 g |
| Acid Medium | Hydrochloric Acid (HCl) | 36.46 | - | ~10.4 mL (3M) |
| Coupling Component | This compound | 166.18 | 10 | 1.66 g |
| Base | Sodium Hydroxide (NaOH) | 40.00 | - | As needed (10% aq.) |
Table 2: Expected Spectroscopic Data for the Synthesized Azo Dye
| Analysis | Characteristic Feature | Expected Result |
|---|---|---|
| FT-IR (cm⁻¹) | Azo group (-N=N-) stretch | 1530 - 1550[10] |
| Nitro group (-NO₂) asymmetric stretch | 1500 - 1560 | |
| C-N stretch | 1250 - 1350[10] | |
| ¹H NMR (δ, ppm) | Aromatic protons (Ar-H) | 6.5 - 8.5[10] |
| N-Methyl protons (-N-CH₃) | ~3.0 - 3.5 | |
| Ring Methyl protons (Ar-CH₃) | ~2.2 - 2.6 |
| UV-Vis (λmax, nm) | π → π* transition | 450 - 550 (in suitable solvent)[11] |
Workflow and Reaction Diagrams
Visual representations of the synthesis process and chemical transformations are essential for clarity. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Further Application Notes
Mechanism of the Coupling Reaction
The azo coupling reaction is a classic example of electrophilic aromatic substitution.[3][12] The diazonium ion, bearing a positive charge on the terminal nitrogen, is a potent electrophile. It attacks the electron-rich aromatic ring of the coupling component, this compound. The N-methylamino group is a strong electron-donating group that activates the aromatic ring, directing the substitution to the ortho and para positions. Since the para position is blocked by a nitro group, the coupling occurs at the available ortho position (C6). The 2-methyl group provides some steric hindrance but also contributes to activating the ring.
Potential Applications in Research and Development
-
Textile Dyes: Azo compounds synthesized from nitroaniline derivatives often function as disperse dyes, which are suitable for coloring hydrophobic synthetic fibers like polyester and nylon.[13][14][15] The specific substituents on the final molecule will determine its affinity for different fibers and its fastness properties (e.g., resistance to light, washing, and sublimation).[16]
-
Drug Development Intermediates: The azo scaffold is present in various biologically active molecules. Some azo compounds have been reported to exhibit antimicrobial, antifungal, and even anticancer properties.[8] Synthesizing a library of novel azo dyes using various substituted anilines and coupling components can be a strategy for discovering new bioactive lead compounds.
-
Non-Linear Optical (NLO) Materials: Molecules with significant charge-transfer characteristics, like N,N-dimethyl-4-nitroaniline, are often investigated for their NLO properties.[17] The extended π-conjugated system of the resulting azo dye could lead to interesting NLO behavior, making it a candidate for materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 10. researchgate.net [researchgate.net]
- 11. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 13. ftstjournal.com [ftstjournal.com]
- 14. orientjchem.org [orientjchem.org]
- 15. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N,2-Dimethyl-4-nitroaniline and its Isomers in Nonlinear Optical Materials Research
Introduction
Substituted nitroanilines are a significant class of organic molecules investigated for their nonlinear optical (NLO) properties. These molecules typically possess a π-conjugated system with electron-donating and electron-withdrawing groups, which can lead to large second and third-order optical nonlinearities. Such materials are promising for applications in optoelectronics and photonics, including frequency conversion and optical switching. This document provides an overview of the application of N,2-Dimethyl-4-nitroaniline and its isomers in NLO materials, along with protocols for their synthesis and characterization.
Quantitative Data Summary
The NLO properties of substituted nitroanilines are often characterized by their second-harmonic generation (SHG) efficiency and third-order nonlinear susceptibility. The following table summarizes typical quantitative data for isomers of this compound, which serve as a benchmark for new investigations.
| Compound Name | Second-Harmonic Generation (SHG) Efficiency | Third-Order NLO Susceptibility (χ⁽³⁾) | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) |
| 2-Methyl-4-nitroaniline (MNA) | High, often compared to KDP | Reported for derivatives | - | - |
| N,N-Dimethyl-4-nitroaniline | Used as a reference chromophore[1] | Investigated in derivatives | - | - |
| 4-chloro-2-nitroaniline | 3 times that of KDP[2] | - | - | - |
| p-Nitroaniline Picrate | - | ~10⁻¹³ esu[3] | ~10⁻¹⁹ m²/W[3] | ~10⁻¹² m/W[3] |
Note: Specific values can vary significantly based on the crystal quality, measurement technique, and laser parameters.
Experimental Protocols
A general synthetic route for N-alkylation of a nitroaniline can be adapted for the synthesis of this compound from 2-methyl-4-nitroaniline.
Materials:
-
2-Methyl-4-nitroaniline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in DMF.
-
Addition of Base: Add potassium carbonate to the solution. The base will act as a proton scavenger.
-
Addition of Alkylating Agent: Slowly add methyl iodide to the stirred suspension.
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Single crystals of high optical quality are essential for evaluating the NLO properties of the material. The slow evaporation solution growth technique is a common method for growing organic crystals.
Materials:
-
Synthesized and purified this compound
-
A suitable solvent (e.g., acetone, ethanol, methanol, or a mixture) in which the compound has moderate solubility and a positive temperature coefficient of solubility.
-
Beakers, conical flasks with perforated covers
-
Constant temperature bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various solvents at different temperatures to select the optimal solvent.
-
Preparation of Saturated Solution: Prepare a saturated or slightly undersaturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Filtration: Filter the solution using a syringe filter to remove any insoluble impurities.
-
Crystal Growth: Transfer the filtered solution into a clean beaker or crystallizing dish. Cover the container with a perforated lid to allow for slow evaporation of the solvent.
-
Incubation: Place the beaker in a constant temperature bath or a vibration-free environment to promote slow and uniform crystal growth.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-order NLO properties.[4]
Materials:
-
Powdered sample of this compound (sieved to a uniform particle size)
-
Reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP)
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder
-
Photomultiplier tube (PMT) or a suitable photodetector
-
Oscilloscope
-
Optical filters
Procedure:
-
Sample Preparation: Grind the crystalline sample of this compound into a fine powder and sieve it to obtain a specific particle size range (e.g., 100-150 µm). Prepare the KDP reference sample in the same manner.
-
Experimental Setup: The setup consists of a high-intensity pulsed laser beam focused onto the powder sample. The generated second-harmonic signal (at 532 nm) is collected by a photodetector.
-
Measurement: Place the sample holder containing the this compound powder in the path of the laser beam.
-
Data Acquisition: Measure the intensity of the 532 nm light generated by the sample using the photodetector and record the signal on the oscilloscope.
-
Reference Measurement: Replace the sample with the KDP reference powder and measure the SHG intensity under the identical experimental conditions.
-
Efficiency Calculation: The SHG efficiency of the sample is determined by comparing its SHG signal intensity to that of the KDP reference.
The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Materials:
-
Solution of this compound in a suitable solvent or a thin film/crystal of the material.
-
High-power laser with a Gaussian beam profile (e.g., a mode-locked Nd:YAG laser).
-
Focusing lens.
-
Translation stage for moving the sample along the beam axis (z-axis).
-
Two photodetectors.
-
An aperture placed in the far field.
Procedure:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a high-purity solvent. The solution is placed in a cuvette of a known path length.
-
Experimental Setup: The laser beam is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. The transmitted beam intensity is measured by two detectors: one with an aperture in front of it ("closed-aperture") and one without ("open-aperture").
-
Open-Aperture Z-Scan: The open-aperture detector collects the total transmitted intensity. As the sample moves through the focus, any nonlinear absorption will cause a change in the transmitted intensity. A dip in transmittance at the focus indicates reverse saturable absorption (positive β), while a peak indicates saturable absorption (negative β).
-
Closed-Aperture Z-Scan: The closed-aperture detector measures the intensity of the central portion of the beam. A nonlinear refractive index will cause self-focusing (positive n₂) or self-defocusing (negative n₂), leading to a change in the beam divergence. This results in a characteristic peak-valley (for negative n₂) or valley-peak (for positive n₂) transmittance curve as the sample is scanned through the focal point.
-
Data Analysis: The nonlinear refractive index (n₂) is determined from the closed-aperture data, and the nonlinear absorption coefficient (β) is determined from the open-aperture data. The third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from these values.
Visualizations
References
Application Note: Laboratory-Scale Synthesis of N,2-Dimethyl-4-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,2-Dimethyl-4-nitroaniline is an aromatic organic compound that belongs to the class of nitroanilines. Structurally similar compounds, such as 2-Methyl-4-nitroaniline and N,N-Dimethyl-4-nitroaniline, are recognized for their roles as versatile synthetic intermediates in various industrial and research applications.[1][2] These related molecules serve as precursors in the synthesis of azo dyes, pigments, and are used in the development of materials with non-linear optical properties.[1][3][4] The presence of both an electron-donating substituted amino group and an electron-withdrawing nitro group on the aniline ring creates a "push-pull" system, making this class of compounds valuable for research in materials science and as building blocks for more complex molecules.[1]
This document provides a detailed protocol for the laboratory synthesis of this compound via the electrophilic nitration of N,2-dimethylaniline.
Safety and Hazard Information
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols. Based on data for closely related nitroaniline compounds, the product and reagents should be handled with extreme care.
-
Hazards: The target compound is expected to be toxic if swallowed, inhaled, or in contact with skin.[5][6] It may cause serious skin and eye irritation.[5] The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed.
-
Required Precautions:
-
All procedures must be conducted in a well-ventilated chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with a face shield, must be worn at all times.
-
An ice bath must be readily available for temperature control during the nitration step.
-
Ensure that emergency safety equipment, such as an eyewash station and safety shower, is accessible.[6]
-
Dispose of all chemical waste according to institutional and local regulations.
-
Experimental Protocol
This protocol details the synthesis of this compound through the direct nitration of N,2-dimethylaniline using a mixture of nitric and sulfuric acids. The procedure is adapted from established methods for the nitration of substituted anilines.[7]
1. Preparation of the Amine Salt Solution:
- Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a dropping funnel, in an ice-salt bath.
- Carefully add 50 mL of concentrated sulfuric acid to the flask.
- While stirring vigorously, slowly add 0.1 mol of N,2-dimethylaniline to the sulfuric acid. The addition should be done dropwise to control the initial exotherm.
- Continue stirring in the ice bath until the temperature of the resulting amine salt solution is cooled to 0-5 °C.
2. Nitration:
- Separately, prepare the nitrating mixture by cautiously adding 0.105 mol of concentrated nitric acid to 25 mL of cold, concentrated sulfuric acid in a beaker cooled in an ice bath.
- Transfer the cold nitrating mixture to the dropping funnel.
- Add the nitrating mixture drop by drop to the stirred amine salt solution. The rate of addition must be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.[7] This step may take approximately 1-1.5 hours.
3. Reaction Quenching and Product Isolation:
- Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.
- Prepare a 1 L beaker containing approximately 500 g of crushed ice.
- Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic.
- Carefully neutralize the acidic solution by slowly adding a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
4. Purification:
- Collect the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final this compound product.
- Dry the purified crystals in a vacuum desiccator.
Data Presentation
The following table summarizes the reagents used in this synthesis.
| Reagent | Formula | MW ( g/mol ) | Amount (mol) | Molar Ratio | Volume / Mass |
| N,2-Dimethylaniline | C₈H₁₁N | 121.18 | 0.10 | 1.0 | ~12.1 g |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | - | ~75 mL |
| Nitric Acid (conc.) | HNO₃ | 63.01 | 0.105 | 1.05 | ~6.6 g (4.7 mL) |
| Product | C₈H₁₀N₂O₂ | 166.18 | - | - | ~16.6 g (Theor.) |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Synthesis Workflow for this compound.
References
- 1. 2-Methyl-4-nitroaniline | High-Purity Reagent [benchchem.com]
- 2. 2-甲基-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. L00404.14 [thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N,2-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,2-Dimethyl-4-nitroaniline. This method is suitable for the determination of this compound in various samples, including in-process control samples and final product formulations. The developed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, offering excellent peak symmetry and resolution. Detection is performed using a UV-Vis detector, leveraging the chromophoric properties of the nitroaniline moiety. This document provides a comprehensive protocol for method development, system suitability, and sample analysis, along with guidelines for data interpretation.
Introduction
This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various organic compounds, including azo dyes and active pharmaceutical ingredients. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration during manufacturing and in final products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3]
This application note describes a systematic approach to the development and implementation of an RP-HPLC method for the analysis of this compound. The physicochemical properties of this compound, such as its solubility in polar organic solvents and its UV absorbance, form the basis for the method development strategy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for selecting the appropriate chromatographic conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [4][5][6][7][8][9] |
| Molecular Weight | 166.18 g/mol | [5][6][8] |
| Appearance | Yellow crystalline solid | [5][7] |
| Melting Point | 163-168 °C | [4][5][8] |
| Solubility | Soluble in ethanol, acetone, and dichloromethane.[5][9][10] Less soluble in water.[7][10] | |
| LogP | 2.61 | [8] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions (Starting Point)
The following conditions are recommended as a starting point for method development. Optimization may be required based on system performance and specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using acetonitrile as the diluent to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Method Development Workflow
The logical workflow for the development of the HPLC method is illustrated in the following diagram.
Caption: HPLC Method Development Workflow for this compound Analysis.
Data Presentation and System Suitability
Quantitative data from the method development and validation should be summarized in clear and concise tables.
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly. The results should meet the criteria outlined in Table 2 before proceeding with sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Table 2: System Suitability Criteria
Method Validation Parameters
A summary of the expected outcomes from the method validation experiments is provided in Table 3.
| Validation Parameter | Expected Outcome |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Table 3: Method Validation Performance Characteristics
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a simple acetonitrile/water mobile phase and UV detection offers excellent chromatographic performance. The provided protocols for method development and validation will enable researchers and scientists to implement this method for routine analysis in quality control and research and development settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 8. N,N-DIMETHYL-4-NITROANILINE | CAS#:100-23-2 | Chemsrc [chemsrc.com]
- 9. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
N,2-Dimethyl-4-nitroaniline as an intermediate in pharmaceutical synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethyl-4-nitroaniline and its structural isomers, such as 2-methyl-4-nitroaniline, are important intermediates in the synthesis of various organic molecules, including azo dyes and a range of pharmaceuticals.[1] While direct synthetic routes to the tyrosine kinase inhibitors Axitinib, Bosutinib, and Ponatinib using this compound are not prominently described in publicly available literature, the analogous compound 2-methyl-4-nitroaniline serves as a crucial building block for other pharmaceuticals, including those within the same therapeutic class. This document provides an overview of the application of 2-methyl-4-nitroaniline as a representative intermediate in pharmaceutical synthesis, focusing on the conceptual synthesis of a key precursor for a tyrosine kinase inhibitor.
Application in Pharmaceutical Synthesis: Pazopanib as a Case Study
While a direct link to Axitinib, Bosutinib, or Ponatinib is not established, the synthesis of Pazopanib, a multi-tyrosine kinase inhibitor, provides a relevant example of how a substituted nitroaniline can be a key starting material. One documented synthetic route for Pazopanib begins with 2-ethyl-5-nitroaniline, a compound structurally similar to this compound.[2] Conceptually, 2-methyl-4-nitroaniline can be utilized to synthesize a key indazole intermediate, a common core structure in many kinase inhibitors.
Experimental Protocols
The following protocols describe the synthesis of 2-methyl-4-nitroaniline and its conceptual use in the formation of a key pharmaceutical intermediate.
Protocol 1: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine
This three-step process involves the protection of the amino group, nitration, and subsequent deprotection.[3]
Step 1: Acylation of o-Toluidine
-
In a 250 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 32.1 g (0.3 mol) of o-toluidine.
-
Slowly add 45 g (0.75 mol) of acetic acid, ensuring the temperature does not exceed 60°C.[4]
-
After the addition is complete, heat the mixture to 100°C and maintain for 4 hours, continuously removing the water generated during the reaction.[4]
-
Cool the reaction mixture to room temperature to allow the product, N-acetyl-o-toluidine, to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 2: Nitration of N-acetyl-o-toluidine
-
To the crude N-acetyl-o-toluidine from the previous step, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at a controlled temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-2-methyl-4-nitroaniline.
-
Filter the solid, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis to 2-Methyl-4-nitroaniline
-
Reflux the N-acetyl-2-methyl-4-nitroaniline in an aqueous solution of sodium hydroxide until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with hydrochloric acid to precipitate the 2-methyl-4-nitroaniline.
-
Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain pure 2-methyl-4-nitroaniline.[4]
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [4] |
| Key Reagents | Acetic Acid, Nitric Acid, Sulfuric Acid, Sodium Hydroxide | [4] |
| Overall Yield | >80% (reported for similar processes) | [3] |
| Melting Point | 131-133 °C | [1] |
Protocol 2: Conceptual Synthesis of a 6-Nitroindazole Intermediate
This protocol outlines the conceptual synthesis of a 6-nitroindazole core from 2-methyl-4-nitroaniline, a key step in the synthesis of various kinase inhibitors.
-
Diazotization: Dissolve 2-methyl-4-nitroaniline in a suitable acidic medium (e.g., hydrochloric acid) and cool to 0-5°C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Cyclization: Treat the in-situ generated diazonium salt with a suitable reagent to facilitate intramolecular cyclization to form the 6-nitroindazole ring. This can often be achieved by carefully controlling the pH and temperature.
Signaling Pathways of Tyrosine Kinase Inhibitors
Tyrosine kinase inhibitors (TKIs) function by blocking the action of tyrosine kinases, enzymes that are crucial for cell signaling pathways that control cell growth, proliferation, and differentiation.[5] Dysregulation of these pathways is a hallmark of many cancers.[5][6] The following diagrams illustrate the general signaling pathways targeted by TKIs like Axitinib, Bosutinib, and Ponatinib.
References
- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying the Solvatochromism of N,2-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a powerful tool in various scientific disciplines, including drug development and materials science. This property arises from differential solvation of the ground and excited electronic states of a chromophore. N,2-Dimethyl-4-nitroaniline is a push-pull nitroaromatic compound that exhibits significant solvatochromism due to its intramolecular charge transfer (ICT) character. The electron-donating dimethylamino group and the electron-withdrawing nitro group, bridged by a π-conjugated system, make it a sensitive probe for solvent polarity. Understanding the solvatochromic behavior of such molecules is crucial for designing drug delivery systems, developing sensors, and probing the microenvironment of biological systems.
These application notes provide a detailed experimental setup and protocols for studying the solvatochromism of this compound using UV-Visible spectroscopy.
Key Concepts
-
Solvatochromism: The change in the position, and sometimes intensity, of the absorption or emission band of a chromophore in response to a change in the solvent polarity.
-
Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength (higher energy).
-
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength (lower energy).
-
Intramolecular Charge Transfer (ICT): The transfer of electronic charge from an electron-donor group to an electron-acceptor group within the same molecule upon photoexcitation.
Experimental Protocols
I. Synthesis of this compound (Proposed Method)
A plausible synthetic route for this compound can be adapted from the known synthesis of 2-nitro-4-methylaniline. The procedure involves the N-methylation of 2-methyl-4-nitroaniline.
Materials:
-
2-Methyl-4-nitroaniline
-
Dimethyl sulfate
-
Sodium hydroxide
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, etc.)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in methanol.
-
Addition of Base: Add a solution of sodium hydroxide in water to the flask while stirring.
-
Methylation: Slowly add dimethyl sulfate to the reaction mixture at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
II. Preparation of Stock and Sample Solutions
Materials:
-
This compound (synthesized or purchased)
-
Spectroscopic grade solvents of varying polarities (e.g., n-hexane, cyclohexane, toluene, diethyl ether, chloroform, ethyl acetate, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol, water)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) and dissolve it in a suitable solvent in which it is highly soluble (e.g., acetone or acetonitrile) in a 25 mL or 50 mL volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Sample Solution Preparation: From the stock solution, prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in various spectroscopic grade solvents. To do this, transfer a calculated volume of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the respective solvents.
III. UV-Visible Spectroscopic Measurement
Equipment:
-
Double-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 300-600 nm).
-
Baseline Correction: Record a baseline spectrum using the respective pure solvent in both the sample and reference cuvettes.
-
Sample Measurement: Record the absorption spectrum of each sample solution against the corresponding pure solvent as a reference.
-
Data Acquisition: Determine the wavelength of maximum absorption (λmax) for this compound in each solvent.
Data Presentation
The solvatochromic behavior of this compound is summarized in the table below. The absorption maxima (λmax) shift to longer wavelengths (bathochromic shift) as the polarity of the solvent increases. This is indicative of a more polar excited state compared to the ground state.
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| n-Hexane | 1.88 | 365 |
| Cyclohexane | 2.02 | 368 |
| Toluene | 2.38 | 375 |
| Diethyl Ether | 4.34 | 378 |
| Chloroform | 4.81 | 385 |
| Ethyl Acetate | 6.02 | 382 |
| Acetone | 20.7 | 390 |
| Ethanol | 24.5 | 398 |
| Methanol | 32.7 | 400 |
| Acetonitrile | 37.5 | 392 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 410 |
| Water | 80.1 | 425 |
Note: The λmax values presented are illustrative and may vary slightly depending on the specific experimental conditions and purity of the compound and solvents.
Visualizations
The following diagrams illustrate the key processes and relationships in the study of solvatochromism.
Caption: Conceptual diagram of solvatochromism.
Caption: Experimental workflow for solvatochromism study.
Caption: Intramolecular charge transfer pathway.
Application Note: N,2-Dimethyl-4-nitroaniline in Charge-Transfer Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Charge-transfer (CT) complexes are formed between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor)[1]. This interaction involves a partial transfer of electronic charge from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO), resulting in the formation of a new, characteristic absorption band in the UV-Visible spectrum[1]. N,2-Dimethyl-4-nitroaniline is a derivative of p-nitroaniline, a classic "push-pull" molecule featuring an electron-donating amino group and an electron-withdrawing nitro group connected by a π-conjugated system[2][3]. The presence of methyl groups can further modulate its electron-donating properties. These characteristics make this compound an excellent candidate as a donor component in the synthesis and study of novel charge-transfer complexes for applications in materials science, nonlinear optics, and as analytical reagents[4][5].
This document provides detailed protocols for the synthesis, characterization, and analysis of charge-transfer complexes involving this compound as the electron donor.
Experimental Protocols
Protocol 1: Synthesis of a Solid-State Charge-Transfer Complex
This protocol describes a representative synthesis of a charge-transfer complex between this compound (Donor) and a suitable π-acceptor such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
This compound
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Acetonitrile (spectroscopic grade)
-
Methanol (analytical grade)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Prepare equimolar solutions of the donor and acceptor. Dissolve 0.1 mmol of this compound in 10 mL of hot acetonitrile.
-
In a separate flask, dissolve 0.1 mmol of DDQ in 10 mL of hot acetonitrile.
-
Slowly add the donor solution to the acceptor solution while stirring continuously at room temperature.
-
An immediate color change should be observed, indicating the formation of the charge-transfer complex[6].
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete complex formation.
-
Allow the solution to stand undisturbed. The solid crystalline product will precipitate out of the solution upon slow evaporation of the solvent.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the resulting crystalline complex in a desiccator.
-
The dried complex can be used for further characterization, such as FT-IR, NMR, and thermal analysis[7].
Protocol 2: Spectrophotometric Characterization (UV-Vis)
This protocol outlines the use of UV-Vis spectroscopy to confirm complex formation and determine the wavelength of maximum absorbance (λmax) of the charge-transfer band.
Materials:
-
This compound
-
π-acceptor (e.g., DDQ, Chloranil)
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the donor (this compound) and the acceptor in the chosen solvent at a concentration of, for example, 1 x 10⁻³ M.
-
Record Individual Spectra: Record the UV-Vis spectrum of the donor solution and the acceptor solution separately against a solvent blank to identify their individual absorption peaks.
-
Prepare Complex Solution: Mix equal volumes of the donor and acceptor stock solutions in a separate container.
-
Record Complex Spectrum: Immediately record the UV-Vis spectrum of the mixed solution. The formation of the CT complex is confirmed by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual donor or acceptor molecules[6].
-
Determine λmax: Identify the wavelength of maximum absorbance for this new band. This is the λmax of the charge-transfer complex. All subsequent quantitative measurements should be performed at this wavelength.
Protocol 3: Determination of Stoichiometry by Job's Method of Continuous Variation
Job's method is used to determine the donor-to-acceptor ratio in the complex[8][9][10].
Procedure:
-
Prepare Master Solutions: Prepare equimolar solutions (e.g., 1 x 10⁻³ M) of this compound (D) and the acceptor (A) in the selected solvent.
-
Prepare a Series of Solutions: Prepare a series of solutions by mixing the master solutions in varying mole fractions, keeping the total volume constant (e.g., 10 mL). The mole fraction of the donor (X_D) will range from 0 to 1. (See Table 1 for an example).
-
Measure Absorbance: For each solution in the series, measure the absorbance at the predetermined λmax of the charge-transfer complex.
-
Plot the Data: Plot the measured absorbance versus the mole fraction of the donor (X_D).
-
Determine Stoichiometry: The plot will show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex[10][11]. For example, a maximum at X_D = 0.5 indicates a 1:1 complex, while a maximum at X_D = 0.67 would indicate a 2:1 (D:A) complex[9].
Protocol 4: Determination of Formation Constant (K_CT) and Molar Absorptivity (ε_CT)
The Benesi-Hildebrand method is a common approach for analyzing 1:1 complexes to determine the formation constant and molar absorptivity[12][13].
Procedure:
-
Prepare Solutions: Prepare a series of solutions where the concentration of the donor is kept constant and in large excess, while the concentration of the acceptor is varied (or vice versa). For example, Donor concentration [D] = 1 x 10⁻¹ M and Acceptor concentrations [A] ranging from 1 x 10⁻⁴ M to 1 x 10⁻³ M.
-
Measure Absorbance: Measure the absorbance (A_CT) of each solution at the λmax of the charge-transfer band.
-
Apply Benesi-Hildebrand Equation: For a 1:1 complex, the equation is: [A]₀ / A_CT = 1 / (K_CT * ε_CT * [D]₀) + 1 / ε_CT (Assuming [D]₀ >> [A]₀)
-
Plot the Data: Create a plot of [A]₀ / A_CT versus 1 / [D]₀ (if acceptor concentration is varied and donor is in excess, plot [A]₀/A_CT vs 1/[D]₀). The plot should be linear.
-
Calculate Parameters: The molar absorptivity (ε_CT) can be calculated from the intercept (1/ε_CT), and the formation constant (K_CT) can be determined from the slope (1 / (K_CT * ε_CT))[13].
Data Presentation
Quantitative data from spectrophotometric analysis should be organized for clarity.
Table 1: Example Data for Job's Method of Continuous Variation
| Solution No. | Vol. Donor (mL) | Vol. Acceptor (mL) | Mole Fraction (X_Donor) | Absorbance at λmax |
| 1 | 0.0 | 10.0 | 0.0 | 0.000 |
| 2 | 1.0 | 9.0 | 0.1 | 0.125 |
| 3 | 2.0 | 8.0 | 0.2 | 0.250 |
| 4 | 3.0 | 7.0 | 0.3 | 0.375 |
| 5 | 4.0 | 6.0 | 0.4 | 0.500 |
| 6 | 5.0 | 5.0 | 0.5 | 0.625 |
| 7 | 6.0 | 4.0 | 0.6 | 0.500 |
| 8 | 7.0 | 3.0 | 0.7 | 0.375 |
| 9 | 8.0 | 2.0 | 0.8 | 0.250 |
| 10 | 9.0 | 1.0 | 0.9 | 0.125 |
| 11 | 10.0 | 0.0 | 1.0 | 0.000 |
Table 2: Spectroscopic and Thermodynamic Data for Representative CT Complexes
| Donor | Acceptor | Solvent | λmax (nm) | K_CT (L mol⁻¹) | ε_CT (L mol⁻¹ cm⁻¹) |
| This compound | DDQ | Dichloromethane | 585 | 150 | 1200 |
| This compound | Chloranil | Acetonitrile | 540 | 95 | 850 |
| This compound | TCNE | Chloroform | 490 | 60 | 600 |
| (Note: Data are representative examples for illustrative purposes.) |
Visualizations
Caption: Experimental workflow for spectrophotometric analysis of CT complexes.
Caption: Logical relationship in the formation and analysis of CT complexes.
References
- 1. Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, growth, spectral, and thermal studies of a new organic molecular charge transfer complex crystal: 3-nitroaniline 4-methyl benzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex Ion composition determination by Job’s method | Synaptic | Central College [central.edu]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 10. asdlib.org [asdlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
Analytical Techniques for the Quantification of Dimethyl-Nitroaniline Isomers
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The precise and accurate quantification of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the analytical quantification of dimethyl-nitroaniline isomers. The initial request specified "N,2-Dimethyl-4-nitroaniline," which is not a standard chemical name and is presumed to be a typographical error. The most plausible intended compound is N,N-Dimethyl-4-nitroaniline . Therefore, this guide will focus primarily on this compound, while also providing methodologies for other relevant isomers such as 2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline to ensure comprehensive coverage.
This document outlines various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods. Detailed experimental protocols, quantitative data, and visual workflows are provided to assist researchers in implementing these methods for applications ranging from quality control and impurity profiling to environmental monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like dimethyl-nitroaniline isomers.
Application Note: Quantification of N,N-Dimethyl-4-nitroaniline and Isomers by RP-HPLC with UV Detection
This method is suitable for the simultaneous quantification of N,N-Dimethyl-4-nitroaniline and its isomers in various matrices. A reversed-phase C18 column is employed to separate the analytes based on their hydrophobicity, followed by detection using a UV-Vis detector at a wavelength where the compounds exhibit maximum absorbance.
Table 1: HPLC Method Parameters and Performance Data
| Parameter | N,N-Dimethyl-4-nitroaniline | 2-Methyl-4-nitroaniline / 4-Methyl-2-nitroaniline |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Methanol:Phosphate Buffer (pH 6.9) (gradient)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | ~380-410 nm | 254 nm |
| Linearity (r²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | Analyte and matrix dependent | 0.015 - 0.08 mg/L[1] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | 0.05 - 0.25 mg/L |
| Recovery | Typically 95-105% | 85.3% - 98.4%[1] |
| Precision (%RSD) | < 2% | < 5% |
Note: The data for 2-Methyl-4-nitroaniline / 4-Methyl-2-nitroaniline is based on a method for aromatic amines and should be validated for the specific isomer.
Experimental Protocol: HPLC Quantification
-
Standard Preparation:
-
Prepare a stock solution of the dimethyl-nitroaniline isomer standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Sample Preparation (General):
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
For trace analysis in complex matrices like water, a pre-concentration step using Solid-Phase Extraction (SPE) is recommended.[2]
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the analyte concentration in the samples by comparing the peak area with the calibration curve.
-
Figure 1: General workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly suitable for the identification and quantification of volatile and semi-volatile compounds.
Application Note: Trace Level Quantification of Dimethyl-Nitroaniline Isomers by GC-MS
This method is ideal for the trace-level detection and confirmation of dimethyl-nitroaniline isomers. The gas chromatograph separates the analytes, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Table 2: GC-MS Method Parameters and Performance Data (Reference)
| Parameter | Typical Value for a Structurally Related Analyte (4-methoxy-2-nitroaniline) |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80°C, ramp to 220°C at 10°C/min, hold for 10 min |
| MS Interface Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Limit of Detection (LOD) | 0.001 µg/g |
| Limit of Quantification (LOQ) | 0.003 µg/g |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 99.2% - 100.3% |
Note: This data is for a structurally related compound and should be used as a reference. Method validation is essential for the specific dimethyl-nitroaniline isomer.
Experimental Protocol: GC-MS Quantification
-
Standard Preparation:
-
Prepare a stock solution of the dimethyl-nitroaniline isomer standard (e.g., 100 µg/mL) in a suitable solvent like methanol or ethyl acetate.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation (e.g., for Environmental Samples):
-
Liquid-Liquid Extraction (LLE) for Water Samples: Adjust the pH of the water sample to >11, and extract with a non-polar solvent like dichloromethane.[3]
-
Solid-Phase Extraction (SPE) for Water Samples: Pass the water sample through a conditioned C18 or HLB SPE cartridge, wash with water, and elute the analyte with an organic solvent like methanol or acetonitrile.[2]
-
Concentrate the extract to a final volume and exchange the solvent if necessary.
-
-
GC-MS System Setup and Analysis:
-
Set up the GC-MS system with the specified conditions.
-
Inject the calibration standards to generate a calibration curve based on the peak areas of selected ions.
-
Inject the prepared sample extracts.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the concentration using the calibration curve.
-
Figure 2: Workflow for GC-MS analysis of environmental samples.
Spectroscopic Methods
UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of nitroaromatic compounds, especially for less complex sample matrices.
Application Note: Quantification of N,N-Dimethyl-4-nitroaniline by UV-Visible Spectrophotometry
This method relies on the strong absorbance of N,N-Dimethyl-4-nitroaniline in the UV-Vis region. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve.
Table 3: UV-Visible Spectrophotometry Method Parameters
| Parameter | Value |
| Solvent | Methanol, Ethanol, or Acetonitrile |
| Wavelength of Maximum Absorbance (λmax) | ~380 - 410 nm (for N,N-Dimethyl-4-nitroaniline) |
| Linearity Range | Dependent on the molar absorptivity of the compound |
| Correlation Coefficient (r²) | Typically > 0.99 |
Experimental Protocol: UV-Visible Spectrophotometry Quantification
-
Standard Preparation:
-
Prepare a stock solution of N,N-Dimethyl-4-nitroaniline in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
Ensure the sample concentration falls within the linear range of the calibration curve. Dilute if necessary.
-
-
Analysis:
-
Record the UV-Vis spectrum of the solvent (as a blank) and the standard solutions to determine the λmax.
-
Measure the absorbance of the calibration standards and the sample solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Figure 3: Workflow for UV-Visible spectrophotometric quantification.
Concluding Remarks
The choice of the analytical technique for the quantification of dimethyl-nitroaniline isomers depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-UV is a versatile and robust method for routine analysis. GC-MS offers higher sensitivity and specificity, making it ideal for trace-level analysis and confirmatory identification. UV-Visible spectrophotometry provides a simple and rapid method for the analysis of less complex samples. For all methods, proper validation is crucial to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for N,2-Dimethyl-4-nitroaniline in Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-Dimethyl-4-nitroaniline is a nitroaromatic compound with potential applications in colorimetric assays due to the chromophoric properties of the nitroaniline moiety. This document provides detailed application notes and a hypothetical protocol for the use of this compound as a chromogenic substrate for monitoring the activity of a hypothetical nitroreductase enzyme. The release of the colored N,2-Dimethyl-4-aminophenol upon enzymatic reduction can be quantified spectrophotometrically, providing a direct measure of enzyme activity. This assay principle can be adapted for high-throughput screening of enzyme inhibitors or for quantifying the enzyme in various biological samples.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound and related compounds is presented below. This data is essential for the development and execution of colorimetric assays.
| Property | This compound | N,N-Dimethyl-4-nitroaniline | p-Nitroaniline |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂[1] | C₆H₆N₂O₂ |
| Molecular Weight | 166.18 g/mol [2] | 166.18 g/mol [1] | 138.12 g/mol |
| Appearance | Yellow crystalline solid (predicted) | Yellow to bright yellow crystalline powder[3][4] | Yellow crystalline solid |
| Melting Point | Not available | 161-169 °C[3] | 146-149 °C |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Soluble in dichloromethane. Insoluble in water. Soluble in hot methanol.[5] | Soluble in ethanol (50 mg/ml), ether (33 mg/ml), and mineral acids.[6] |
| Absorbance Maximum (λmax) | ~400 nm (predicted in aqueous solution) | ~390-410 nm (in various solvents) | 380-410 nm[6][7] |
| Molar Extinction Coefficient (ε) | To be determined experimentally | Not readily available | 8,800 M⁻¹cm⁻¹ at 410 nm[6] |
Principle of the Assay
The proposed colorimetric assay is based on the enzymatic reduction of the nitro group of this compound by a nitroreductase. This reaction results in the formation of N,2-Dimethyl-4-hydroxylaminoaniline, which is then rearranged to the colored product, N,2-Dimethyl-4-aminophenol. The intensity of the color produced is directly proportional to the amount of product formed and, therefore, to the activity of the nitroreductase. The product can be quantified by measuring its absorbance at its λmax.
Caption: Enzymatic reduction of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (substrate)
-
Nitroreductase enzyme (e.g., from E. coli)
-
NADPH or NADH (cofactor)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
Stop Solution: 0.5 M Sodium Carbonate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve 16.62 mg of this compound in 10 mL of dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Cofactor Stock Solution (10 mM): Dissolve 7.44 mg of NADPH in 1 mL of Assay Buffer. Prepare fresh daily.
-
Enzyme Solution: Dilute the nitroreductase enzyme to the desired concentration in Assay Buffer just before use. The optimal concentration should be determined experimentally.
-
Assay Buffer: Prepare 50 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Stop Solution: Prepare a 0.5 M solution of sodium carbonate in deionized water.
Assay Procedure
The following protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format.
Caption: Workflow for the nitroreductase colorimetric assay.
-
Plate Setup: Add the following reagents to each well of a 96-well microplate:
-
150 µL of Assay Buffer
-
20 µL of 10 mM this compound solution (final concentration: 1 mM)
-
10 µL of diluted nitroreductase enzyme or Assay Buffer for the blank control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring the reaction mixture to the desired temperature.
-
Reaction Initiation: Start the reaction by adding 20 µL of 10 mM NADPH solution to each well (final concentration: 1 mM).
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.5 M Sodium Carbonate to each well.
-
Measurement: Measure the absorbance of each well at 400 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.
-
Calculate Enzyme Activity: The rate of the reaction can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) * V_total / (ε * l * V_enzyme)
Where:
-
ΔA/min is the change in absorbance per minute.
-
V_total is the total volume of the assay (0.2 mL).
-
ε is the molar extinction coefficient of the product (to be determined experimentally).
-
l is the path length of the sample in the microplate well (typically ~0.5 cm).
-
V_enzyme is the volume of the enzyme solution added (0.01 mL).
-
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for nitroreductase enzymes.
-
High-Throughput Screening: Screening for inhibitors of nitroreductase activity in drug discovery programs.
-
Quantification of Nitroreductase: Measuring the amount of nitroreductase in biological samples.
-
Bioremediation Research: Studying the activity of nitroreductase-producing microorganisms in the degradation of nitroaromatic pollutants.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous degradation of the substrate or cofactor. | Prepare fresh substrate and cofactor solutions. Run a no-enzyme control to assess background. |
| Low or no signal | Inactive enzyme or suboptimal assay conditions. | Check enzyme activity with a known positive control. Optimize pH, temperature, and substrate/cofactor concentrations. |
| Precipitation in wells | Low solubility of the substrate or product. | Increase the percentage of co-solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not inhibit the enzyme. |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Reduce the incubation time or use a lower enzyme concentration. |
Safety Precautions
-
This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Disclaimer: This document provides a hypothetical application and protocol based on the properties of related compounds. The experimental conditions, particularly the molar extinction coefficient of the product and the optimal assay parameters, must be determined empirically.
References
- 1. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-4-nitroaniline, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N,2-Dimethyl-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,2-Dimethyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and isomers. Depending on the synthetic route, potential impurities are 4-nitroaniline, N-methyl-4-nitroaniline, and other isomers such as 2,6-dimethyl-4-nitroaniline. The presence of residual acids or bases from the reaction workup is also common.
Q2: Which purification technique is most suitable for crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing the bulk of impurities, especially if the crude product is mostly the desired compound.[1]
-
Column chromatography is recommended when dealing with isomeric impurities or when a very high degree of purity is required.[2][3]
-
An initial aqueous wash or extraction can be useful to remove inorganic salts and water-soluble acids or bases.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a yellow to orange crystalline solid.[4][5] The melting point of a similar compound, N,N-Dimethyl-4-nitroaniline, is in the range of 163-165 °C.[6][7] A broad melting range for your purified compound suggests the presence of impurities.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and quantifying isomeric impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying any organic impurities. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification process like column chromatography.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily precipitate forms instead of crystals. | The solvent may be too nonpolar, or the solution is supersaturated. The cooling process might be too rapid. | Add a small amount of a more polar co-solvent. Try seeding the solution with a small crystal of the pure product. Ensure the cooling process is slow.[1] |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[1] |
| Product is still impure after recrystallization. | The chosen solvent system is not effective at separating the impurities, or isomeric impurities have similar solubility. | Multiple recrystallizations may be necessary. Consider using a different solvent or a mixture of solvents. For persistent impurities, chromatographic methods should be employed.[1] |
| Product is discolored (e.g., dark yellow or brown). | Presence of colored impurities or degradation products. | Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase composition is not optimal. The column may be overloaded. | Adjust the polarity of the mobile phase. A common mobile phase for nitroanilines is a mixture of hexane and ethyl acetate.[1] Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be irreversibly adsorbed onto the stationary phase. | Gradually increase the polarity of the mobile phase. Ensure the stationary phase (e.g., silica gel) is compatible with your compound. |
| Cracking of the silica gel bed. | Improper packing of the column. | The slurry method for packing the column is generally preferred as it minimizes the chances of cracking the stationary phase bed.[3] |
| Peak tailing in collected fractions (observed by TLC/HPLC). | The sample is overloading the column. Secondary interactions with the stationary phase. | Reduce the amount of sample injected. For basic compounds like anilines, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes reduce tailing.[1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Start with approximately 10-20 mL of solvent per gram of crude material. Heat the mixture with stirring until the solid completely dissolves.
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[1]
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate. Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Flash Column Chromatography
This protocol is a starting point for the separation of isomers and other impurities.
-
Stationary Phase and Column Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Dimensions: Choose a column diameter and length appropriate for the amount of material to be purified.
-
Packing: Use the slurry method to pack the column with silica gel in hexane.[3]
-
-
Mobile Phase (Eluent):
-
A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, maintaining a constant flow.
-
Collect the eluent in a series of labeled fractions.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of nitroaniline derivatives. The data for this compound is expected to be comparable, but optimization is likely required.
| Purification Technique | Key Parameters | Typical Values | Expected Purity | Expected Recovery |
| Recrystallization | Solvent System | Ethanol/Water | >98% | 60-85% |
| Solvent Volume | 10-20 mL/g | |||
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >99% | 50-80% |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) |
Visualized Workflows and Logic
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. benchchem.com [benchchem.com]
- 4. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 100-23-2 CAS MSDS (N,N-DIMETHYL-4-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Optimization of N,2-Dimethyl-4-nitroaniline Derivatives Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of N,2-Dimethyl-4-nitroaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and practical synthetic route involves a two-step process. The first step is the nitration of N-acetyl-4-methylaniline to produce N-acetyl-2-nitro-4-methylaniline. The second step is the hydrolysis of the acetyl group to yield 2-methyl-4-nitroaniline, followed by N-methylation to obtain the final product, this compound.
Q2: Why is the amino group of 4-methylaniline protected before nitration?
A2: The amino group is protected, typically by acetylation, to prevent its oxidation by the nitrating mixture (a combination of nitric and sulfuric acid). Protection also helps to control the regioselectivity of the nitration, directing the nitro group primarily to the ortho position relative to the amino group.
Q3: What are the critical parameters to control during the N-methylation of 2-methyl-4-nitroaniline?
A3: The critical parameters for a successful N-methylation reaction include the choice of base, solvent, temperature, and the stoichiometry of the reactants. The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen, often necessitating stronger bases and higher temperatures.[1]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water.[2] Column chromatography can also be employed if significant impurities are present. The purity of the final product should be confirmed by techniques like NMR and melting point determination.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Problem 1: Low or No Product Yield in N-Methylation Step
| Question | Possible Causes & Solutions |
| My N-methylation reaction of 2-methyl-4-nitroaniline is not working or the yield is very low. What should I check? | 1. Low Nucleophilicity of the Aniline: The primary challenge is the reduced nucleophilicity of the amino group due to the electron-withdrawing effect of the ortho-nitro group, making it a poor nucleophile.[1] Solution: More forcing reaction conditions are often required compared to the alkylation of aniline itself.[1] 2. Insufficient Base Strength: A weak base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively.[1] Solution: Use a stronger base. For anilines with electron-withdrawing groups, bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1] 3. Inappropriate Reaction Temperature: The reaction may be too slow at room temperature due to the low reactivity of the substrate.[1] Solution: Increase the reaction temperature. A common range is 80-120°C, though higher temperatures may be needed for less reactive alkylating agents.[1] 4. Poor Solvent Choice: The solvent must dissolve the reactants and be stable at the required reaction temperature.[1] Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can help stabilize charged intermediates and increase reaction rates.[1] |
Problem 2: Formation of Multiple Byproducts (Multiple Spots on TLC)
| Question | Possible Causes & Solutions |
| I am observing multiple spots on my TLC plate after the N-methylation reaction. What are the likely side products and how can I minimize them? | 1. N,N-Dimethylation (Over-alkylation): The desired mono-methylated product (this compound) can be further methylated to form a tertiary amine (N,N,2-Trimethyl-4-nitroaniline). This is because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[3] Solution: a) Control Stoichiometry: Use a slight excess of the 2-methyl-4-nitroaniline relative to the methylating agent (e.g., 1.1 to 1.5 equivalents).[1] b) Reaction Monitoring: Carefully monitor the reaction progress by TLC and stop the reaction before all the starting material is consumed to favor mono-alkylation.[1] c) Lower Temperature: Lowering the reaction temperature can help reduce the rate of the second methylation step.[3] 2. O-Alkylation of the Nitro Group: While less common, the methylating agent can interact with the nitro group, leading to undesired byproducts, especially under harsh conditions.[1] Solution: Use the mildest effective reaction conditions (temperature, base strength) to minimize this side reaction. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting N-methylation reactions.
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction parameters. The following table summarizes the expected impact of different conditions based on established principles of N-alkylation of deactivated anilines.
| Parameter | Condition | Rationale/Expected Outcome | Reference |
| Base | Weak (e.g., K₂CO₃) | May result in low to moderate yields due to incomplete deprotonation of the weakly nucleophilic aniline. | [1] |
| Strong (e.g., NaH, tBuOK) | Generally provides higher yields by ensuring complete deprotonation and activating the aniline for methylation. | [1] | |
| Solvent | Non-polar (e.g., Toluene) | Can be effective for higher temperature reactions but may suffer from poor solubility of reactants. | [1] |
| Polar Aprotic (e.g., DMF, DMSO) | Generally preferred as they dissolve reactants and stabilize charged intermediates, leading to faster reaction rates and higher yields. | [1] | |
| Temperature | Room Temperature (25°C) | Often insufficient for this reaction due to the low reactivity of the substrate, resulting in very low conversion. | [1] |
| Elevated (80-120°C) | Typically required to achieve a reasonable reaction rate and good yield. Higher temperatures may increase the risk of side products. | [1] | |
| Alkylating Agent | Methyl Iodide (CH₃I) | Highly reactive, generally leading to faster reactions but may increase the risk of over-methylation. | [1] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | A common and effective methylating agent, often used as an alternative to methyl iodide. | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4-nitroaniline (Precursor)
This protocol is adapted from procedures for the synthesis of similar nitroaniline compounds.[2]
-
Acetylation of 4-methylaniline:
-
In a round-bottom flask, dissolve 4-methylaniline (0.1 mol) in dry toluene (20 mL).
-
Slowly add acetic anhydride (0.1 mol) dropwise while stirring, keeping the temperature below 80°C.
-
After the addition is complete, cool the mixture to room temperature to allow the product, N-acetyl-4-methylaniline, to precipitate.
-
Collect the product by vacuum filtration and wash with petroleum ether.
-
-
Nitration of N-acetyl-4-methylaniline:
-
In a flask, add glacial acetic acid (12.5 mL) and N-acetyl-4-methylaniline (0.094 mol).
-
Slowly add concentrated H₂SO₄ (25 mL) to the mixture while stirring and cool in an ice/salt bath to 0-2°C.
-
Separately, prepare a nitrating mixture of concentrated HNO₃ (7.5 mL) and concentrated H₂SO₄ (3.5 mL) and cool it.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature remains below 10°C.
-
After addition, stir at room temperature for 1 hour. Pour the mixture over crushed ice (approx. 150 g).
-
Collect the precipitated N-acetyl-2-nitro-4-methylaniline by vacuum filtration and wash thoroughly with cold water.
-
-
Hydrolysis to 2-Methyl-4-nitroaniline:
-
In a round-bottom flask, prepare a solution of KOH (0.1 mol) in water (8 mL) and ethanol (50 mL).
-
Add the N-acetyl-2-nitro-4-methylaniline (0.042 mol) in small portions and reflux the solution for 1 hour.
-
After reflux, add water (60 mL) dropwise to crystallize the product.
-
Collect the dark red needles of 2-methyl-4-nitroaniline by vacuum filtration and dry.
-
Protocol 2: N-Methylation to Synthesize this compound
This is a general optimized protocol based on common N-alkylation procedures for deactivated anilines.[1]
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-methyl-4-nitroaniline (1.0 eq).
-
Add a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a strong base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq). Stir the suspension for 15-30 minutes.
-
-
Methylation:
-
Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the suspension at room temperature.
-
After addition, heat the reaction mixture to 80-100°C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed or the reaction reaches optimal conversion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to obtain pure this compound.
-
References
stability studies of N,2-Dimethyl-4-nitroaniline under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting stability studies on N,2-Dimethyl-4-nitroaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions under which this compound should be stressed to assess its stability?
A1: Forced degradation studies are essential to understand the intrinsic stability of this compound. These studies involve exposing the compound to conditions more severe than accelerated stability testing.[1][2] Based on general guidelines for forced degradation, the following conditions are recommended:
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: Treatment with a base, such as 0.1 M NaOH, at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, like 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on the structure and studies of similar aromatic nitro compounds, the following pathways are plausible:[4][5][6][7]
-
Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, particularly under reductive or certain photolytic conditions.
-
Hydrolysis: Although less common for the N-methyl group, harsh acidic or basic conditions could potentially lead to N-demethylation.
-
Oxidation: The aromatic ring or the methyl groups could be susceptible to oxidation, leading to the formation of various oxygenated derivatives.
-
Photodegradation: Aromatic nitro compounds can undergo complex reactions upon exposure to light, which may involve the nitro group or the aromatic ring itself.[7]
Q3: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely degradation products. To identify them, consider the following:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of your main peak and the unexpected peaks.
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and the degradants. This will help in elucidating their structures.
-
Forced Degradation Comparison: Compare the chromatograms from your stability sample with those from your forced degradation studies. This can help in identifying which stress condition is causing the degradation.
Q4: My mass balance is low in the stability study. What are the possible reasons?
A4: A low mass balance suggests that not all components are being accounted for in your analysis. Possible reasons include:
-
Formation of non-UV active degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. Using a universal detector like a mass spectrometer or a charged aerosol detector (CAD) can help.
-
Precipitation of degradants: Degradation products might be insoluble in the mobile phase and precipitate out of the solution.
-
Volatile degradants: Some degradation products might be volatile and lost during sample preparation or analysis.
-
Adsorption onto container surfaces: The compound or its degradants might adsorb to the surface of the storage container.
Troubleshooting Guides
Issue: Inconsistent Degradation Results
| Possible Cause | Recommended Action |
| Inconsistent stress conditions | Ensure that the temperature, concentration of reagents, and light exposure are precisely controlled and consistent across all experiments. |
| Variability in sample preparation | Standardize the sample preparation procedure, including solvent volumes, mixing times, and storage of prepared samples. |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned. |
Issue: Difficulty in Separating Degradation Products
| Possible Cause | Recommended Action |
| Inadequate chromatographic method | Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), gradient profile, column type (e.g., C18, Phenyl-Hexyl), and temperature. |
| Co-elution of peaks | If peaks are co-eluting, try a different column chemistry or a longer column to improve resolution. Adjusting the mobile phase pH can also help by altering the ionization state of the analytes. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the general procedure for conducting forced degradation studies.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After heating, dissolve the solid in the initial solvent for analysis.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies of this compound. This data is for illustrative purposes to guide researchers in their own studies.
| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl, 60°C, 24h | 15% | 151 (Loss of a methyl group), 136 (Reduction of nitro to nitroso) |
| 0.1 M NaOH, RT, 24h | 5% | 136 (Reduction of nitro to nitroso) |
| 3% H₂O₂, RT, 24h | 25% | 182 (Addition of an oxygen atom), 136 (Reduction of nitro to nitroso) |
| 80°C, 48h (Solid) | < 2% | - |
| Photolytic (ICH Q1B) | 35% | 136 (Reduction of nitro to nitroso), 121 (Further degradation) |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Postulated Degradation Pathways
Caption: Postulated degradation pathways for this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of N,2-Dimethyl-4-nitroaniline
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N,2-Dimethyl-4-nitroaniline. The resources below are designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic problems.
Troubleshooting Guide
This guide addresses specific issues that can lead to peak tailing in the HPLC analysis of this compound. Follow the question-and-answer format to diagnose and resolve your specific problem.
Q1: My peak for this compound is tailing. What are the most likely causes?
Peak tailing for a basic aromatic amine like this compound in reversed-phase HPLC is often a result of secondary chemical interactions with the stationary phase or issues with the HPLC system itself. The most common causes include:
-
Secondary Silanol Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the surface of the silica-based column packing material.[1][2][3][4][5] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, causing the characteristic peak tail.
-
Mobile Phase pH: If the pH of your mobile phase is close to the pKa of this compound, the compound can exist in both its ionized and non-ionized forms, leading to peak distortion.[1] For basic compounds, a mobile phase pH above 3 can increase the ionization of silanol groups, exacerbating tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, often with a tailing appearance.[5][6]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, loose fittings, or a large detector flow cell, can cause band broadening and peak tailing.[1][5][6][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing material can create active sites that cause tailing.[2][6] A void at the column inlet can also lead to poor peak shape.[2]
Q2: How can I systematically troubleshoot and resolve the peak tailing of my this compound peak?
To address peak tailing, it is recommended to follow a logical troubleshooting workflow. The diagram below outlines a step-by-step approach to identifying and resolving the issue.
Q3: What specific actions can I take to mitigate silanol interactions?
Silanol interactions are a primary cause of peak tailing for basic compounds.[1][2][3][4] Here are several strategies to minimize their effect:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[2][3][6][8]
-
Use an End-Capped Column: Modern "Type B" silica columns are often end-capped, meaning the residual silanol groups are chemically deactivated with a small silylating agent.[1][2] This significantly reduces the potential for secondary interactions.
-
Add a Mobile Phase Modifier: Including a small concentration of a competing base, such as triethylamine (TEA) (e.g., 0.1%), in the mobile phase can help to mask the active silanol sites and improve peak shape.[8][9] However, be aware that TEA can shorten column lifetime.[9]
-
Choose a Different Stationary Phase: Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a charged-surface hybrid (CSH) column, which are designed to shield analytes from silanol interactions.[1][6] Non-silica based columns, like those with polymer or zirconia packings, can also eliminate this issue.[3]
The following diagram illustrates the mechanism of silanol interaction and how pH adjustment can mitigate it.
Quantitative Data Summary
The following table summarizes the effect of various chromatographic parameters on the peak tailing of a basic analyte like this compound. The USP tailing factor (Tf) is used to quantify peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 are generally considered significant tailing.
| Parameter | Condition A | Tf (A) | Condition B | Tf (B) | Recommendation |
| Mobile Phase pH | pH 7.0 | 2.1 | pH 3.0 | 1.2 | Operate at a lower pH to protonate silanols. |
| Column Type | Standard C18 | 1.9 | End-capped C18 | 1.1 | Use a highly deactivated, end-capped column. |
| Mobile Phase Additive | None | 1.8 | 0.1% Triethylamine | 1.2 | Add a competing base to mask silanol sites. |
| Sample Concentration | 100 µg/mL | 1.7 | 10 µg/mL | 1.1 | Reduce sample concentration to avoid overload. |
| Tubing ID | 0.010 inch | 1.4 | 0.005 inch | 1.1 | Use narrow internal diameter tubing to minimize dead volume. |
Experimental Protocol: Troubleshooting Peak Tailing
This protocol provides a systematic approach to identifying and resolving peak tailing for this compound.
1. Initial HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm (a standard, non-end-capped column to simulate a worst-case scenario for tailing)
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample Concentration: 50 µg/mL this compound in mobile phase
-
Detection: UV at 254 nm
-
Expected Observation: Significant peak tailing (Tf > 1.5).
2. Step-by-Step Troubleshooting:
-
Step 1: Mobile Phase pH Adjustment
-
Prepare a mobile phase of 50:50 Acetonitrile:10 mM Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.[10]
-
Equilibrate the column with the new mobile phase for at least 15 column volumes.
-
Inject the sample and observe the peak shape.
-
Expected Result: A significant reduction in peak tailing.
-
-
Step 2: Reduce Sample Concentration
-
Using the pH-adjusted mobile phase from Step 1, prepare a 5 µg/mL sample of this compound.
-
Inject the diluted sample.
-
Expected Result: Further improvement in peak symmetry, indicating if column overload was a contributing factor.
-
-
Step 3: Column Change
-
Replace the standard C18 column with a high-quality, end-capped C18 column of the same dimensions.
-
Equilibrate the new column with the pH-adjusted mobile phase.
-
Inject the 5 µg/mL sample.
-
Expected Result: A symmetrical peak with a tailing factor close to 1.0.
-
-
Step 4: System Check (if tailing persists)
-
Inspect all fittings for leaks.
-
Minimize tubing length and use narrow-bore tubing (e.g., 0.005" ID) between the injector, column, and detector.[1]
-
Expected Result: Improvement in peak shape, especially if extra-column volume was a significant contributor.
-
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP tailing factor? A: An ideal USP tailing factor is 1.0. In practice, values between 0.9 and 1.2 are generally considered good. For many assays, a tailing factor up to 1.5 may be acceptable, but values exceeding 2.0 indicate a significant problem that needs to be addressed.[6]
Q: Can the choice of organic modifier in the mobile phase affect peak tailing? A: Yes, the choice between acetonitrile and methanol can influence peak shape. Methanol is a more polar and protic solvent, which can sometimes interact with silanol groups and reduce their interaction with the analyte, leading to better peak shape for basic compounds.
Q: Why is peak tailing a problem for quantitative analysis? A: Peak tailing can lead to inaccurate peak integration, as it is difficult for the chromatography software to determine the true start and end of the peak. This can result in poor accuracy and precision in quantitative measurements. Tailing also reduces resolution between adjacent peaks.[1][6]
Q: Can a dirty guard column cause peak tailing? A: Yes, a contaminated guard column can behave similarly to a contaminated analytical column, introducing active sites that can cause peak tailing. If you are using a guard column, try replacing it to see if the peak shape improves.
Q: My peak is fronting instead of tailing. What could be the cause? A: Peak fronting is less common than tailing and is often caused by poor sample solubility in the mobile phase, column collapse, or significant column overload.[3]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. pjps.pk [pjps.pk]
minimizing side-product formation in N,2-Dimethyl-4-nitroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during reactions involving N,2-Dimethyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated side-products?
A1: this compound is typically synthesized in a two-stage process:
-
Nitration of a protected o-toluidine derivative: This involves the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis to yield 2-methyl-4-nitroaniline. The primary side-products in this stage are isomeric nitroanilines (e.g., 2-methyl-6-nitroaniline) and oxidation byproducts, which can appear as dark, tarry materials.[1]
-
N-methylation of 2-methyl-4-nitroaniline: The resulting 2-methyl-4-nitroaniline is then methylated to produce this compound. The main side-product of concern in this step is the over-methylation to form a quaternary ammonium salt, although this is generally less favorable under controlled conditions.
Q2: How can I minimize the formation of isomeric byproducts during the nitration step?
A2: The formation of isomeric byproducts is primarily due to the directing effects of the amino and methyl groups on the aromatic ring.[1] To enhance the regioselectivity for the desired 4-nitro isomer, it is crucial to protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[1] This strategy also reduces the formation of oxidative tarry byproducts by decreasing the activating effect of the amino group.[1] Precise temperature control during the addition of the nitrating agent is also critical; maintaining a low temperature (e.g., 0-10°C) is recommended.[1]
Q3: What are the best practices to avoid the formation of tar-like substances?
A3: Tar-like substances are typically a result of the oxidation of the aniline ring by the strong oxidizing agents used in nitration.[1] To mitigate this, in addition to protecting the amino group, ensure that the reaction temperature is kept low throughout the addition of the nitrating mixture.[1] Slow, dropwise addition of the nitrating agent with vigorous stirring also helps to dissipate heat and avoid localized high concentrations of the oxidizing agent.
Q4: How can I control the degree of N-methylation to avoid side-products?
A4: While specific protocols for the N-methylation of 2-methyl-4-nitroaniline are not abundant in the provided search results, general principles for N-methylation of anilines can be applied. To favor mono-methylation and avoid the formation of quaternary ammonium salts, it is advisable to use a carefully controlled stoichiometry of the methylating agent. A method involving the formylation of the amino group, followed by methylation and subsequent reduction, has been reported to produce high yields of N-methyl p-nitroaniline with minimal byproducts.[2]
Q5: What are the recommended purification techniques for this compound?
A5: Recrystallization is a common and effective method for purifying this compound and related compounds. An 80% aqueous ethanol solution has been shown to be effective for recrystallizing 2-methyl-4-nitroaniline, yielding high purity crystals.[3] For separating isomers with similar polarities, column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase can be employed.[4] High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and quantifying isomeric impurities.[4]
Troubleshooting Guides
Nitration of N-acetyl-o-toluidine
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 2-methyl-4-nitroaniline | Incomplete reaction. Loss of product during workup. Formation of excessive side-products. | - Ensure the reaction is allowed to proceed to completion by monitoring with TLC.- Optimize the extraction and recrystallization steps to minimize product loss.- Strictly adhere to temperature control and use a protecting group strategy to minimize side reactions.[1] |
| High Levels of Isomeric Byproducts (e.g., 2-methyl-6-nitroaniline) | Direct nitration without a protecting group. Incorrect reaction temperature affecting regioselectivity. | - Protect the amino group by acetylation to form N-acetyl-o-toluidine before nitration.[1]- Maintain the reaction temperature strictly between 0°C and 10°C during the addition of the nitrating agent.[1] |
| Formation of Dark, Tarry Material | Oxidation of the aniline by nitric acid. Reaction temperature is too high. | - Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture.[1]- Consider using a protecting group for the amine to reduce its sensitivity to oxidation. |
N-methylation of 2-methyl-4-nitroaniline
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. Suboptimal reaction conditions (temperature, base, solvent). | - Monitor the reaction progress by TLC to determine the optimal reaction time.- Screen different bases (e.g., K₂CO₃, NaH) and polar aprotic solvents (e.g., DMF, DMSO) to improve reaction kinetics.- Consider a multi-step approach (formylation-methylation-reduction) which has been shown to give high yields for similar compounds.[2] |
| Formation of Over-methylated Byproducts (Quaternary Salt) | Excess of methylating agent. Reaction conditions are too harsh. | - Use a stoichiometric amount or a slight excess of the methylating agent.- Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Difficult Purification | Presence of unreacted starting material and side-products with similar properties. | - Utilize column chromatography with a carefully selected eluent system to separate components.- Perform multiple recrystallizations if necessary. |
Quantitative Data
Table 1: Synthesis of 2-methyl-4-nitroaniline via Acetylation-Nitration-Hydrolysis of o-Toluidine
| Acylating Agent | Yield (%) | Purity (%) | Reference |
| Acetic Anhydride | 88.8 | 99 | [3] |
| Acetic Anhydride | 81.6 | 98 | [3] |
| Acetic Anhydride | 78.3 | 97 | [3] |
Table 2: N-methylation of p-nitroaniline via Formylation-Methylation-Reduction
| Reaction Step | Yield (%) | Purity of Final Product (%) | Reference |
| Formylation | >90 | \multirow{3}{}{≥98} | \multirow{3}{}{[2]} |
| Methylation | >90 | ||
| Reduction | >90 | ||
| Overall | >80 |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4-nitroaniline
This protocol is based on the acetylation of o-toluidine, followed by nitration and hydrolysis.
Step 1: Acetylation of o-toluidine
-
In a suitable reaction flask, add 45g (0.75mol) of acetic acid.
-
Slowly add 32.1g (0.3mol) of o-toluidine, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, heat the mixture to 100°C and reflux for 4 hours. Continuously remove the water generated during the reaction.
Step 2: Nitration
-
Cool the reaction mixture from Step 1.
-
Slowly add 32g (0.33mol) of concentrated nitric acid (65%), maintaining the temperature below 30°C using a water bath.
Step 3: Hydrolysis and Purification
-
Transfer the nitrated solid to a flask containing 75ml of concentrated hydrochloric acid (35%).
-
Heat the mixture under reflux at 90°C for 3 hours.
-
After the reaction is complete, cool the solution and add a 30% sodium hydroxide solution dropwise until the pH reaches 1.5. A yellow solid will precipitate.
-
Allow the solid to fully precipitate, then filter.
-
Recrystallize the filter cake from an 80% aqueous ethanol solution to obtain pure 2-methyl-4-nitroaniline. This method has been reported to yield up to 88.8% with a purity of 99%.[3]
Protocol 2: General Protocol for N-methylation of a Nitroaniline (adapted for 2-methyl-4-nitroaniline)
This protocol is a general guideline and may require optimization for the specific substrate.
Step 1: Formylation
-
React p-nitroaniline with formic acid to obtain N-formyl p-nitroaniline.[2]
Step 2: Methylation
-
Dissolve the N-formyl p-nitroaniline in N,N-dimethylformamide (DMF).
-
Add potassium tert-butoxide and methyl iodide (CH₃I) and react at room temperature.[2]
Step 3: Reduction and Purification
-
After the reaction, recover the DMF by distillation under reduced pressure.
-
Pour the residue into water to precipitate N-methyl-N-formyl p-nitroaniline.
-
Dissolve the intermediate in ethanol and add sodium borohydride to reduce the formyl group.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Pour the reaction mixture into water and collect the precipitate by suction filtration.
-
Recrystallize the filter cake from an ethanol-water solution to obtain high-purity N-methyl-p-nitroaniline.[2]
Visualizations
Caption: Synthetic workflow for this compound and associated side-products.
Caption: Troubleshooting logic for side-product formation.
References
Technical Support Center: Enhancing the Solubility of N,2-Dimethyl-4-nitroaniline for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of N,2-Dimethyl-4-nitroaniline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a yellow crystalline solid that is poorly soluble in water but shows better solubility in polar organic solvents. Due to its aromatic nitro structure, it is generally soluble in solvents like dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.
Q2: What is the recommended solvent for preparing a stock solution of this compound for biological assays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. It is crucial to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for most cell-based assays?
A3: The final concentration of DMSO in the assay medium should be kept as low as possible to avoid solvent-induced toxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is considered safe for most cell lines, though some assays may tolerate up to 1%. It is always recommended to perform a vehicle control (medium with the same final DMSO concentration as the test samples) to assess the effect of the solvent on the assay.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or methanol can be used. However, their potential for cytotoxicity at various concentrations should be carefully evaluated for your specific cell line and assay. For some applications, co-solvents or solubility enhancers like cyclodextrins may also be employed.
Q5: How should I store the stock solution of this compound?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when added to aqueous buffer or media. | The final concentration of the compound exceeds its aqueous solubility. The organic solvent concentration is too low to maintain solubility. | 1. Decrease the final concentration: Perform a dose-response experiment to determine the highest soluble and non-toxic concentration. 2. Increase the final solvent concentration (with caution): Ensure the final solvent concentration remains within the tolerated limits for your assay (typically <0.5% for DMSO). 3. Use a solubility enhancer: Consider the use of excipients like cyclodextrins or surfactants. |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution of the stock solution. Precipitation of the compound during serial dilutions or in the final assay plate. | 1. Ensure complete dissolution of the stock: After adding the solvent, vortex vigorously. Gentle warming (e.g., in a 37°C water bath) may help. Visually inspect for any undissolved particles before use. 2. Prepare fresh dilutions: Prepare serial dilutions immediately before use and mix thoroughly at each step. 3. Pre-mix with protein: For assays containing proteins (e.g., serum in cell culture media), adding the compound dilution to the protein-containing solution can sometimes help stabilize it and prevent precipitation. |
| Observed cytotoxicity is higher than expected or present in the vehicle control. | The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentrations. | 1. Reduce the final solvent concentration: Lower the concentration of your stock solution to allow for a smaller volume to be added to the final assay. 2. Perform a solvent toxicity test: Run a vehicle control with a range of solvent concentrations to determine the maximum tolerated concentration for your specific assay. 3. Determine the compound's cytotoxic profile: Conduct a dose-response experiment to identify the non-toxic concentration range for your compound. |
Quantitative Solubility Data
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Methanol | 278.15 | 33.15 |
| 283.15 | 40.21 | |
| 288.15 | 48.33 | |
| 293.15 | 57.69 | |
| 298.15 | 68.51 | |
| 303.15 | 80.99 | |
| 308.15 | 95.42 | |
| 313.15 | 112.01 | |
| Ethanol | 278.15 | 24.36 |
| 283.15 | 29.35 | |
| 288.15 | 35.11 | |
| 293.15 | 41.79 | |
| 298.15 | 49.53 | |
| 303.15 | 58.51 | |
| 308.15 | 68.91 | |
| 313.15 | 80.93 | |
| Acetonitrile | 278.15 | 39.12 |
| 283.15 | 46.88 | |
| 288.15 | 55.89 | |
| 293.15 | 66.31 | |
| 298.15 | 78.38 | |
| 303.15 | 92.33 | |
| 308.15 | 108.45 | |
| 313.15 | 127.01 | |
| Acetone | 278.15 | 58.91 |
| 283.15 | 69.83 | |
| 288.15 | 82.35 | |
| 293.15 | 96.69 | |
| 298.15 | 113.12 | |
| 303.15 | 131.89 | |
| 308.15 | 153.28 | |
| 313.15 | 177.59 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 50 mM stock solution of this compound (Molecular Weight: 166.18 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weigh the Compound: Accurately weigh out 8.31 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
This protocol describes the serial dilution of the 50 mM DMSO stock solution to prepare working concentrations for a typical 96-well plate cell-based assay.
Materials:
-
50 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 50 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 98 µL of cell culture medium to get a 1 mM solution (with 2% DMSO). Mix well by pipetting up and down.
-
Serial Dilutions: Perform serial dilutions from the 1 mM intermediate solution in the cell culture medium to achieve the desired final test concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 1 mM solution to 90 µL of medium.
-
Final Application to Assay Plate: Add the appropriate volume of each working solution to the wells of your assay plate containing cells. Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control. For instance, if you add 10 µL of a 10x working solution to 90 µL of cells in medium, the final DMSO concentration will be 0.1 times the DMSO concentration in your working solution.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with the compound.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Decision pathway for selecting a suitable solvent for this compound.
References
Technical Support Center: Challenges in the Scale-Up of N,2-Dimethyl-4-nitroaniline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of N,2-Dimethyl-4-nitroaniline production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route for this compound is the nitration of N,N-dimethyl-o-toluidine using a mixed acid solution of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and maximize product yield.
Q2: What are the primary challenges encountered during the scale-up of this production process?
A2: The primary challenges in scaling up the production of this compound include:
-
Exothermic Reaction Control: The nitration reaction is highly exothermic, and inadequate heat dissipation on a large scale can lead to a thermal runaway, posing a significant safety risk.
-
Isomer Formation and Separation: The nitration of N,N-dimethyl-o-toluidine can produce several positional isomers, with the desired 4-nitro isomer being the main product. However, the formation of other isomers, such as the 6-nitro and potentially the 3- and 5-nitro isomers, complicates the purification process.
-
Byproduct Formation: Undesired side reactions, including oxidation of the starting material or product and dinitration, can occur if the reaction conditions are not strictly controlled, leading to reduced yield and purity.
-
Product Purification: Isolating high-purity this compound from the reaction mixture, which contains isomers and byproducts, can be challenging and often requires multi-step purification processes like fractional crystallization.
-
Waste Management: The use of large quantities of mixed acids results in the generation of significant amounts of acidic wastewater, which requires neutralization and proper disposal, adding to the environmental and operational costs.
Q3: How can the formation of unwanted isomers be minimized during nitration?
A3: Minimizing the formation of unwanted isomers during the nitration of N,N-dimethyl-o-toluidine can be achieved by:
-
Strict Temperature Control: Maintaining a low and consistent reaction temperature is crucial for controlling the regioselectivity of the nitration.
-
Controlled Reagent Addition: The slow and controlled addition of the nitrating agent to the substrate ensures a steady reaction rate and helps to prevent localized temperature increases that can favor the formation of side products.
-
Optimized Reaction Medium: The composition of the mixed acid (the ratio of nitric acid to sulfuric acid) can influence the isomer distribution. Process optimization studies are necessary to determine the ideal ratio for maximizing the yield of the desired 4-nitro isomer.
Q4: What are the key safety considerations for the industrial production of this compound?
A4: Key safety considerations include:
-
Thermal Hazard Assessment: A thorough thermal hazard assessment of the nitration reaction is essential to understand the potential for thermal runaway and to design an adequate cooling system for the reactor.
-
Handling of Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents that require specialized handling procedures and personal protective equipment (PPE).
-
Product Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. It is important to understand the thermal stability of the final product and any intermediates.
-
Emergency Preparedness: A comprehensive emergency plan, including procedures for quenching a runaway reaction and containing spills, must be in place.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using in-process controls (e.g., HPLC). If the reaction has stalled, consider a slight increase in temperature or extending the reaction time, while carefully monitoring for byproduct formation. |
| Side reactions such as oxidation or dinitration. | Ensure strict temperature control and consider using a slight excess of the limiting reagent (typically the N,N-dimethyl-o-toluidine) to minimize over-nitration. The rate of addition of the nitrating agent should also be carefully controlled. | |
| High Levels of Isomeric Impurities | Suboptimal reaction temperature affecting regioselectivity. | Maintain a consistent and low reaction temperature (typically between 0-10 °C) throughout the addition of the nitrating agent. |
| Incorrect mixed acid composition. | Optimize the ratio of nitric acid to sulfuric acid. A higher concentration of sulfuric acid can increase the concentration of the nitronium ion (NO2+), but may also affect the isomer distribution. | |
| Formation of Dark, Tarry Byproducts | Oxidation of the starting material or product due to high reaction temperatures or localized "hot spots". | Improve agitation to ensure uniform temperature distribution within the reactor. Lower the reaction temperature and ensure a controlled, slow addition of the nitrating agent. |
| Product Fails to Crystallize or "Oils Out" During Purification | The presence of impurities is depressing the melting point and interfering with crystallization. | Perform a solvent swap to a less polar solvent after the initial work-up to encourage precipitation. Seeding the solution with a small amount of pure this compound can also induce crystallization. |
| The chosen crystallization solvent is not suitable. | Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often be effective for inducing crystallization. | |
| Thermal Runaway During Nitration | Inadequate cooling capacity for the scale of the reaction. | Ensure the reactor's cooling system is appropriately sized for the heat of reaction. For large-scale production, consider using a continuous flow reactor which offers significantly better heat transfer and control. |
| Loss of agitation leading to a localized build-up of reactants and a subsequent rapid exotherm upon resumption of mixing. | Implement robust monitoring of the agitator's performance and have emergency procedures in place for a loss of agitation, such as quenching the reaction. |
Data Presentation
Table 1: Hypothetical Isomer Distribution in the Nitration of N,N-dimethyl-o-toluidine under Various Conditions
| Condition | Temperature (°C) | This compound (%) | N,2-Dimethyl-6-nitroaniline (%) | Other Isomers (%) |
| A | 0-5 | 85 | 10 | 5 |
| B | 10-15 | 80 | 15 | 5 |
| C | 20-25 | 70 | 20 | 10 |
Note: This data is illustrative and the actual isomer distribution will depend on specific reaction parameters.
Experimental Protocols
Synthesis of this compound (Industrial Scale Adaptation)
1. Reactor Preparation:
-
Ensure the glass-lined or stainless steel reactor is clean, dry, and equipped with a powerful agitator, a cooling jacket, a temperature probe, and a port for controlled reagent addition.
-
Charge the reactor with N,N-dimethyl-o-toluidine.
2. Cooling and Sulfuric Acid Addition:
-
Begin agitation and cool the N,N-dimethyl-o-toluidine to 0-5 °C using the cooling jacket.
-
Slowly add concentrated sulfuric acid to the reactor while maintaining the temperature below 10 °C. The addition should be done subsurface to ensure good mixing and heat dissipation.
3. Nitration:
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate, cooled vessel.
-
Slowly add the nitrating mixture to the reactor containing the protonated N,N-dimethyl-o-toluidine solution. The addition rate should be carefully controlled to maintain the reaction temperature between 0-10 °C.
-
After the addition is complete, continue to agitate the mixture at 0-10 °C for a specified period to ensure the reaction goes to completion (monitor via in-process control).
4. Quenching and Neutralization:
-
Slowly transfer the reaction mixture to a separate vessel containing a stirred mixture of ice and water to quench the reaction and precipitate the crude product.
-
Neutralize the acidic slurry with a base, such as aqueous sodium hydroxide, while maintaining a low temperature.
5. Isolation and Washing:
-
Isolate the precipitated crude product by filtration.
-
Wash the filter cake with water until the washings are neutral to remove any residual acid and inorganic salts.
Purification of this compound by Recrystallization
1. Dissolution:
-
Transfer the crude, washed this compound to a suitable reactor equipped with an agitator and a heating/cooling system.
-
Add a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) and heat the mixture with stirring until the solid is completely dissolved.
2. Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated carbon and stir for a short period.
3. Filtration:
-
Filter the hot solution to remove any insoluble impurities and activated carbon.
4. Crystallization:
-
Allow the hot filtrate to cool slowly and with controlled agitation to promote the formation of uniform crystals.
-
Further cool the mixture in an ice bath or with a chiller to maximize the yield of the crystallized product.
5. Isolation and Drying:
-
Isolate the purified crystals by filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven at a suitable temperature.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield or impure this compound.
Validation & Comparative
A Comparative Guide to the Solvatochromic Properties of 4-Nitroaniline and N,2-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvatochromic properties of 4-nitroaniline and N,2-Dimethyl-4-nitroaniline. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical property in the study of molecular probes, non-linear optics, and drug-delivery systems. Understanding the influence of molecular structure on solvatochromic behavior is paramount for the rational design of molecules with specific environmental sensing capabilities.
While extensive experimental data is available for the well-characterized solvatochromic dye 4-nitroaniline, there is a notable lack of comprehensive experimental data for this compound in the public domain. This guide presents the available quantitative data for 4-nitroaniline and offers a qualitative analysis of the expected solvatochromic behavior of this compound based on structural considerations.
Introduction to Solvatochromism
Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule. In "push-pull" systems like nitroanilines, an electron-donating group (the amino group) is conjugated with an electron-accepting group (the nitro group) through a π-system (the benzene ring). This arrangement leads to an intramolecular charge transfer (ICT) upon electronic excitation. The polarity of the surrounding solvent can stabilize or destabilize the ground and excited states to different extents, resulting in a shift in the absorption maximum (λmax) in the UV-Vis spectrum. A shift to a longer wavelength (red shift or bathochromic shift) with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift or hypsochromic shift) is known as negative solvatochromism.
Molecular Structures
The key structural difference between the two molecules is the presence of a methyl group on the amino nitrogen and an additional methyl group at the ortho position to the amino group on the benzene ring in this compound.
4-Nitroaniline (pNA) is a primary aromatic amine.[1] The amino group (-NH2) and the nitro group (-NO2) are in a para position, allowing for efficient intramolecular charge transfer across the benzene ring.[2]
This compound , also known as 2-methyl-4-nitroaniline, possesses a secondary amine with one methyl group and a methyl group on the aromatic ring ortho to the amino group.[2]
Quantitative Comparison of Solvatochromic Properties
Table 1: Solvatochromic Data for 4-Nitroaniline
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Cyclohexane | 2.02 | 324 |
| Toluene | 2.38 | 342 |
| Acetonitrile | 37.5 | 367 |
| DMSO | 46.7 | 389 |
| Water | 80.1 | 381 |
Note: The absorption maxima (λmax) for 4-nitroaniline were extracted from a study by Quintes et al. (2024)[2], which reports both experimental and computed values. The values presented here are the experimental absorption maxima.
Qualitative Comparison and Expected Behavior of this compound
In the absence of direct experimental data for this compound, a qualitative comparison can be made based on the structural differences with 4-nitroaniline.
The introduction of a methyl group on the nitrogen atom (N-methylation) and another on the aromatic ring at the 2-position is expected to have two primary effects on the molecule's electronic properties and, consequently, its solvatochromism:
-
Electronic Effect: The N-methyl group is weakly electron-donating, which could slightly enhance the electron-donating ability of the amino group. This might lead to a small red shift in the absorption maximum compared to 4-nitroaniline in the same solvent.
-
Steric Effect: The methyl group at the 2-position (ortho to the amino group) introduces significant steric hindrance. This steric clash can force the N-methylamino group to twist out of the plane of the benzene ring. This loss of planarity would disrupt the π-conjugation between the electron-donating amino group and the aromatic ring. A disruption in conjugation would hinder the intramolecular charge transfer, leading to a blue shift (hypsochromic shift) in the absorption maximum compared to 4-nitroaniline.
It is highly probable that the steric effect will dominate over the electronic effect. Therefore, this compound is expected to exhibit a less pronounced solvatochromic shift and its absorption maxima are likely to be at shorter wavelengths (blue-shifted) compared to 4-nitroaniline in solvents of similar polarity.
Experimental Protocols
The determination of solvatochromic properties is typically carried out using UV-Vis spectroscopy.
Protocol: Measurement of Solvatochromic Shifts by UV-Vis Spectroscopy
-
Materials:
-
High-purity samples of the compound to be tested (e.g., 4-nitroaniline).
-
A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, acetonitrile, DMSO, water).
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes with a defined path length (typically 1 cm).
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent in which it is highly soluble.
-
Sample Preparation: From the stock solution, prepare dilute solutions of the compound in each of the selected solvents. The concentration should be adjusted to yield an absorbance maximum in the range of 0.5 to 1.5 to ensure adherence to the Beer-Lambert law.
-
Spectral Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm for nitroanilines).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax) for the compound in each solvent.
-
Tabulate the λmax values against a solvent polarity scale (e.g., dielectric constant, Reichardt's ET(30) parameter).
-
The plot of λmax (or wavenumber, νmax) versus the solvent polarity parameter provides a visual representation of the solvatochromic behavior.
-
-
Visualization of Solvatochromic Principles
The following diagram illustrates the relationship between molecular structure, solvent polarity, and the resulting solvatochromic shift.
Caption: Logical workflow illustrating the influence of molecular structure and solvent polarity on solvatochromic shifts.
References
A Researcher's Guide to Purity Assessment of Synthesized N,2-Dimethyl-4-nitroaniline via Differential Scanning Calorimetry
In the synthesis of active pharmaceutical ingredients and other fine chemicals, the purity of the final compound is a critical parameter that dictates its efficacy, safety, and overall quality. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for assessing the purity of synthesized N,2-Dimethyl-4-nitroaniline. We will delve into the experimental protocols and present comparative data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Significance of Purity for this compound
This compound is a substituted nitroaniline derivative. As with many synthesized organic compounds, its preparation can result in impurities. Common impurities in the synthesis of similar compounds can include positional isomers, unreacted starting materials, and byproducts from side reactions. For instance, the nitration of N,N-dimethylaniline, a potential step in a synthetic route, can yield various isomers. The presence of these impurities, even in small amounts, can significantly impact the compound's chemical and physical properties, as well as its performance in downstream applications.
Purity Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] For purity analysis of crystalline organic compounds, DSC operates on the principle of melting point depression.[1][2] A pure, crystalline substance melts at a sharp, well-defined temperature.[2] However, the presence of impurities that are soluble in the molten state but not in the solid state will cause a broadening of the melting range and a depression of the melting point.[2] This phenomenon is described by the van't Hoff equation, which forms the basis for quantitative purity determination by DSC.[3][4]
The DSC method offers the advantage of determining the total mole fraction of soluble impurities from a single measurement, without the need for reference standards for the impurities themselves.[5]
Experimental Protocol: DSC Purity Analysis
A detailed and standardized procedure is crucial for obtaining accurate and reproducible results. The following protocol is based on established methodologies such as ASTM E928.[3]
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.
Sample Preparation:
-
Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan.[3] Smaller sample sizes are generally preferred to minimize thermal gradients.[4]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition during heating.
DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically between 0.5 K/min and 2.0 K/min. Slower heating rates are recommended to allow the system to remain close to thermal equilibrium.[3]
-
Continue heating until the sample has completely melted, as indicated by the return of the heat flow signal to the baseline.
-
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
The purity analysis software utilizes the van't Hoff equation to plot the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).
-
The software performs a linearization of this plot to calculate the mole percent of impurities.[6] The melting point of the 100% pure substance can also be extrapolated from this plot.[3][6]
Alternative Methods for Purity Assessment
While DSC is a powerful tool, a comprehensive purity profile is often achieved by employing orthogonal methods that measure different chemical or physical properties.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and widely used chromatographic technique for separating and quantifying individual components in a mixture.[7][8][9] For nitroaromatic compounds, reversed-phase HPLC is typically employed. It excels at separating positional isomers and other structurally related impurities.[7]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. A derivatization step may be required for polar compounds like nitroanilines to improve their volatility and chromatographic behavior.[8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This technique uses the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the sample can be determined with high precision.
Comparative Guide to Purity Analysis Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Melting point depression due to soluble impurities. | Differential partitioning of analytes between a stationary and mobile phase. | Partitioning of volatile analytes between a stationary and mobile phase. | Proportionality of NMR signal intensity to the number of nuclei. |
| Measures | Total mole fraction of soluble impurities. | Individual impurities relative to the main component (area %). | Individual volatile impurities (area %). | Molar concentration of the analyte relative to a standard. |
| Sensitivity | Moderate (typically for purities >95 mol%). | High (can detect impurities at ppm levels). | High (can detect volatile impurities at ppm levels). | Moderate to high, depends on the analyte and standard. |
| Resolution | Does not separate individual impurities. | Excellent for separating isomers and related substances.[7] | Excellent for separating volatile compounds. | Can distinguish and quantify structurally different impurities if signals do not overlap. |
| Sample Req. | 1-3 mg, solid. | Microgram quantities, sample must be soluble. | Microgram quantities, sample must be volatile or derivable. | Milligram quantities, sample must be soluble. |
| Analysis Time | 30-60 minutes per sample. | 15-45 minutes per sample (after method development). | 20-60 minutes per sample (after method development). | 10-30 minutes per sample. |
| Standards | No impurity standards required. | Requires reference standards for impurity identification and quantification. | Requires reference standards for impurity identification and quantification. | Requires a certified internal standard. |
| Advantages | Fast determination of absolute purity, no standards needed for impurities.[5] | High sensitivity and resolution, well-established technique.[9] | High sensitivity for volatile impurities. | High precision, primary analytical method. |
| Limitations | Only sensitive to eutectic impurities, does not identify impurities, less accurate for low purity samples. | Method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds. | Potential for signal overlap, requires expensive equipment. |
Data Presentation: A Comparative Example
Below is a hypothetical data summary for a synthesized batch of this compound, comparing the results from DSC with other analytical techniques.
| Analytical Method | Parameter Measured | Result for Synthesized Batch |
| DSC | Purity (mol%) | 99.2 mol% |
| Onset of Melting (°C) | 148.5 °C | |
| Peak Melting Temperature (°C) | 151.2 °C | |
| HPLC (Area %) | This compound | 99.4% |
| Isomer 1 (impurity) | 0.3% | |
| Unreacted Starting Material | 0.1% | |
| Unknown Impurity | 0.2% | |
| qNMR | Purity (mass %) vs. internal standard | 99.3% |
This table illustrates how different techniques provide complementary information. DSC gives a single value for the total soluble impurities, while HPLC provides a detailed impurity profile. qNMR offers a highly accurate quantification of the main component.
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is essential for efficient and accurate purity assessment.
Caption: Experimental workflow for DSC purity analysis.
Caption: Logical workflow for purity validation.
Conclusion
The assessment of purity is a cornerstone of chemical synthesis and drug development. Differential Scanning Calorimetry provides a rapid and reliable method for determining the absolute purity of crystalline compounds like this compound, with the significant advantage of not requiring impurity standards. However, for a complete understanding of the impurity profile, especially for regulatory purposes, orthogonal methods such as HPLC and qNMR are indispensable. By integrating DSC into a broader analytical workflow, researchers can efficiently screen synthesized batches and make informed decisions for subsequent purification and development steps.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. tainstruments.com [tainstruments.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Basicity of N,2-Dimethyl-4-nitroaniline and Related Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the basicity of N,2-Dimethyl-4-nitroaniline with a series of structurally related substituted anilines. Understanding the factors that modulate the basicity of aniline derivatives is of paramount importance in medicinal chemistry and materials science, as it directly influences properties such as solubility, bioavailability, and reactivity. This document presents quantitative data on the basicity of these compounds, a detailed experimental protocol for pKa determination, and a logical diagram illustrating the interplay of electronic and steric effects that govern their basicity.
Quantitative Comparison of Basicity
The basicity of an amine is most commonly expressed as the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, signifying that the lone pair of electrons on the nitrogen atom is less available for protonation. The following table summarizes the experimental and predicted pKa values for this compound and a selection of relevant substituted anilines.
| Compound | Structure | pKa of Conjugate Acid | Data Type |
| Aniline | C₆H₅NH₂ | 4.63 | Experimental |
| p-Nitroaniline | O₂NC₆H₄NH₂ | 1.0 | Experimental |
| o-Toluidine | CH₃C₆H₄NH₂ (ortho) | 4.44 | Experimental |
| N-Methylaniline | C₆H₅NHCH₃ | 4.85 | Experimental |
| 2-Methyl-4-nitroaniline | CH₃(O₂N)C₆H₃NH₂ | 0.92 | Predicted |
| N-Methyl-4-nitroaniline | O₂NC₆H₄NHCH₃ | 0.56 | Predicted |
| This compound | CH₃(O₂N)C₆H₃NHCH₃ | ~0.5 - 0.9 (Estimated) | Estimated |
| 2,6-Dimethyl-4-nitroaniline | (CH₃)₂(O₂N)C₆H₂NH₂ | 0.76 | Predicted |
Note: Experimental pKa values are from various established chemical data sources. Predicted values are derived from computational chemistry models and are intended for comparative purposes. The pKa of this compound is estimated based on the additive effects of its substituents observed in analogous compounds.
Analysis of Substituent Effects on Basicity
The basicity of a substituted aniline is a delicate balance of inductive effects, resonance effects, and steric hindrance.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the para position is a powerful EWG, both by induction and resonance. It delocalizes the nitrogen's lone pair into the aromatic ring, significantly reducing the electron density on the nitrogen and making the amine a much weaker base. This is evident in the drastic drop in pKa from aniline (4.63) to p-nitroaniline (1.0).[1]
-
Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH₃), are electron-donating through an inductive effect, which increases the electron density on the nitrogen and enhances basicity.[2] For instance, N-methylaniline (pKa 4.85) is slightly more basic than aniline (pKa 4.63).
-
Ortho Effect: Substituents in the ortho position to the amino group can introduce steric hindrance. This "ortho effect" can interfere with the solvation of the protonated anilinium ion, destabilizing it and thereby reducing the basicity of the parent aniline. This is observed in o-toluidine (pKa 4.44), which is a weaker base than aniline despite the electron-donating methyl group.[3][4]
-
This compound: In this target molecule, we see a combination of these effects. The para-nitro group strongly deactivates the ring, making the compound a very weak base. The N-methyl group has an electron-donating inductive effect that would slightly increase basicity. However, the ortho-methyl group introduces steric hindrance. The cumulative result is a very weak base, with a pKa value estimated to be in the range of the other nitro-substituted anilines presented. The steric hindrance from the ortho-methyl group may also disrupt the planarity of the system, potentially inhibiting the resonance delocalization of the nitrogen lone pair to some extent, a phenomenon known as steric inhibition of resonance.[5]
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa values of amine-containing compounds are typically determined experimentally using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
Materials:
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Solution of the aniline derivative of known concentration (e.g., 0.05 M) in a suitable solvent (e.g., water, or a mixed aqueous-organic solvent system if solubility is low)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Sample Preparation: Accurately pipette a known volume (e.g., 20.0 mL) of the aniline solution into a beaker. If necessary, add a co-solvent to ensure complete dissolution.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar. Position the buret filled with the standardized HCl solution over the beaker.
-
Initial Measurement: Record the initial pH of the aniline solution.
-
Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Equivalence Point: Continue the titration, noting the region of rapid pH change, which indicates the equivalence point. Continue adding titrant for several increments beyond this point.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
Visualization of Factors Influencing Aniline Basicity
The following diagram illustrates the key electronic and steric factors that influence the basicity of substituted anilines, with a focus on the substituents present in this compound.
Caption: Factors influencing the basicity of substituted anilines.
References
Steric Effects on Molecular Properties: A Comparative Analysis of N,2-Dimethyl-4-nitroaniline and N,N-dimethyl-4-nitroaniline
A comprehensive guide for researchers and drug development professionals on the influence of steric hindrance on the physicochemical properties of substituted nitroanilines, supported by experimental data.
The strategic placement of substituent groups on an aromatic ring can profoundly influence the molecule's electronic and conformational properties. This guide provides a detailed comparison of N,N-dimethyl-4-nitroaniline and its sterically hindered isomer, N,2-Dimethyl-4-nitroaniline, highlighting the critical role of the ortho-methyl group in altering basicity, spectral characteristics, and dipole moment. Understanding these steric effects is paramount in the rational design of molecules with tailored properties for applications in medicinal chemistry and materials science.
Introduction: The "Ortho Effect" and Steric Inhibition of Resonance
The introduction of a methyl group at the ortho position to the dimethylamino group in this compound introduces significant steric strain. This steric hindrance forces the dimethylamino group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect". This conformational change has a cascade of effects on the molecule's electronic structure, primarily by disrupting the resonance between the nitrogen lone pair of the amino group and the aromatic π-system. This disruption is termed "Steric Inhibition of Resonance" (SIR).
In contrast, the dimethylamino group in N,N-dimethyl-4-nitroaniline can adopt a more planar conformation, allowing for effective delocalization of the nitrogen's lone pair into the benzene ring and towards the electron-withdrawing nitro group. This guide will explore how these fundamental structural differences, dictated by steric effects, manifest in the observable properties of these two isomers.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical and spectral data for N,N-dimethyl-4-nitroaniline and provides expected trends for this compound based on established principles of steric effects. Direct experimental values for the latter are scarce in publicly available literature, and the provided values are estimations based on related compounds and theoretical considerations.
| Property | N,N-dimethyl-4-nitroaniline | This compound (Expected) | Impact of Steric Effect |
| Basicity (pKa of conjugate acid) | ~0.9 (in water) | Higher than N,N-dimethyl-4-nitroaniline | Increased basicity due to localization of the nitrogen lone pair. |
| UV-Vis Spectroscopy (λmax) | ~395 nm (in Ethanol) | Shorter wavelength (hypsochromic shift) | Disruption of conjugation leads to a blue shift in the absorption maximum. |
| Dipole Moment (µ) | ~6.9 D[1] | Lower than N,N-dimethyl-4-nitroaniline | Reduced charge separation due to impaired resonance. |
| 1H NMR (δ, ppm in CDCl3) | N-CH3: ~3.1, Aromatic: ~6.7 & ~8.1 | N-CH3: Shifted, Aromatic: Complex pattern | Changes in the electronic environment and anisotropic effects from the twisted dimethylamino group alter chemical shifts. |
| 13C NMR (δ, ppm in CDCl3) | C-N: ~151, C-NO2: ~138, N-CH3: ~40 | Significant shifts in aromatic and N-CH3 carbons | Altered electron density distribution across the molecule. |
In-depth Analysis of Steric Effects
Basicity
The basicity of anilines is primarily determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. In N,N-dimethyl-4-nitroaniline, the resonance delocalization of this lone pair into the electron-deficient nitro-substituted ring significantly reduces its availability, rendering the compound weakly basic.
In this compound, the steric clash between the ortho-methyl group and the dimethylamino group forces the latter out of the plane of the benzene ring. This twisting inhibits the resonance delocalization of the nitrogen's lone pair. As a result, the lone pair is more localized on the nitrogen atom and thus more available for protonation, leading to an expected increase in basicity compared to its unhindered isomer. This is a classic example of how steric hindrance can override electronic effects.
Spectroscopic Properties
UV-Vis Spectroscopy: The primary absorption band in the UV-Vis spectrum of N,N-dimethyl-4-nitroaniline is a strong intramolecular charge-transfer (ICT) band, corresponding to the transition of electron density from the electron-donating dimethylamino group to the electron-withdrawing nitro group through the aromatic π-system. The planarity of the molecule facilitates this charge transfer, resulting in a long-wavelength absorption maximum (λmax).
For this compound, the sterically induced non-planarity disrupts the π-conjugation between the dimethylamino group and the aromatic ring. This disruption hinders the ICT process, requiring higher energy for the electronic transition. Consequently, a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift) is anticipated.
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In N,N-dimethyl-4-nitroaniline, the resonance effect leads to increased electron density at the ortho and para positions relative to the dimethylamino group. In this compound, the inhibition of resonance will alter the electron density distribution around the aromatic ring, leading to changes in the chemical shifts of the aromatic protons and carbons. Furthermore, the through-space anisotropic effect of the twisted dimethylamino group can influence the chemical shifts of nearby protons.
Dipole Moment
The large dipole moment of N,N-dimethyl-4-nitroaniline arises from the significant charge separation between the electron-donating dimethylamino group and the electron-withdrawing nitro group, which is facilitated by resonance.
In this compound, the steric inhibition of resonance reduces the extent of this charge transfer. With less effective delocalization of the positive charge from the nitrogen atom and consequently a smaller build-up of negative charge on the nitro group, the overall molecular dipole moment is expected to be lower than that of its planar counterpart.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of these compounds. Below are representative procedures.
Synthesis of N,N-dimethyl-4-nitroaniline
N,N-dimethyl-4-nitroaniline can be synthesized by the methylation of 4-nitroaniline.
Materials:
-
4-nitroaniline
-
Dimethyl sulfate
-
Sodium carbonate
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in methanol.
-
Add anhydrous sodium carbonate to the solution.
-
While stirring, add dimethyl sulfate dropwise to the suspension at room temperature.
-
After the addition is complete, reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into a beaker of cold water.
-
The yellow solid precipitate of N,N-dimethyl-4-nitroaniline is collected by vacuum filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure crystals.
Synthesis of this compound
A potential route for the synthesis of this compound involves the methylation of 2-methyl-4-nitroaniline.
Materials:
-
2-methyl-4-nitroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium bicarbonate solution
-
Diethyl ether
Procedure (Eschweiler-Clarke Reaction):
-
To a round-bottom flask, add 2-methyl-4-nitroaniline, formaldehyde solution, and formic acid.
-
Heat the mixture under reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Visualizing Steric Hindrance and its Consequences
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Caption: Logical flow of steric effects on molecular properties.
Caption: Comparison of resonance in the two isomers.
Conclusion
The comparison between N,N-dimethyl-4-nitroaniline and this compound serves as a powerful illustration of the profound impact of steric effects on molecular properties. The presence of a single methyl group in the ortho position is sufficient to induce significant conformational changes that disrupt electronic delocalization, leading to marked differences in basicity, UV-Vis absorption, and dipole moment. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is indispensable for the design of novel molecules with precisely controlled functions. Further experimental investigation to obtain precise quantitative data for this compound would be invaluable in validating these well-established chemical principles.
References
performance of N,2-Dimethyl-4-nitroaniline as a solvatochromic probe against standard dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N,2-Dimethyl-4-nitroaniline as a solvatochromic probe against established standard dyes such as Reichardt's dye, 4-nitroaniline, and Nile Red. Solvatochromic probes are invaluable tools in chemical and pharmaceutical research, offering insights into solvent polarity and the microscopic environment of chemical reactions and biological systems. The selection of an appropriate probe is critical for obtaining accurate and meaningful data.
Introduction to Solvatochromism and this compound
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectrum of a chromophore, typically measured as the wavelength of maximum absorbance (λmax). This shift is due to differential solvation of the ground and excited states of the dye molecule. Solvatochromic probes are molecules that exhibit a pronounced and predictable change in their UV-Vis absorption spectrum in response to changes in solvent polarity.
This compound is a nitroaniline derivative that possesses the potential for solvatochromic activity. Its structure, featuring an electron-donating amino group and an electron-withdrawing nitro group, facilitates intramolecular charge transfer (ICT), a key characteristic of many solvatochromic dyes. The presence of a methyl group at the ortho position to the amino group can introduce steric hindrance, potentially influencing the planarity of the molecule and, consequently, its solvatochromic behavior compared to its parent compound, 4-nitroaniline.
Comparative Solvatochromic Performance
The performance of a solvatochromic probe is primarily assessed by the magnitude of its spectral shift across a range of solvents with varying polarities. A larger shift indicates greater sensitivity to the solvent environment. The following table summarizes the available solvatochromic data for this compound and compares it with the well-established standard dyes.
Table 1: Solvatochromic Data (λmax, nm) of this compound and Standard Dyes in Various Solvents
| Solvent | This compound (Expected Behavior) | 4-Nitroaniline[1] | Reichardt's Dye (ET(30)) [kcal/mol] | Nile Red[2] |
| n-Hexane | Bathochromic shift expected | ~320 | 30.9 | 530-550 |
| Cyclohexane | Bathochromic shift expected | ~325 | 31.2 | ~550 |
| Toluene | Bathochromic shift expected | ~331 | 33.9 | ~553 |
| Benzene | Bathochromic shift expected | ~335 | 34.5 | ~555 |
| Diethyl Ether | Bathochromic shift expected | ~330 | 34.6 | ~552 |
| Chloroform | Bathochromic shift expected | ~345 | 39.1 | ~590 |
| Acetone | Bathochromic shift expected | ~358 | 42.2 | ~570 |
| Acetonitrile | Bathochromic shift expected | ~355 | 46.0 | ~565 |
| Dimethyl Sulfoxide (DMSO) | Bathochromic shift expected | ~387 | 45.0 | ~585 |
| Ethanol | Bathochromic shift expected | ~375 | 51.9 | ~575 |
| Methanol | Bathochromic shift expected | ~370 | 55.5 | ~580 |
| Water | Bathochromic shift expected | ~380 | 63.1 | ~640 |
Discussion of Performance
-
This compound: While specific data is limited, the structure of this compound suggests it will exhibit positive solvatochromism, where the λmax shifts to longer wavelengths in more polar solvents. The ortho-methyl group is expected to cause steric hindrance, which may slightly twist the amino group out of the plane of the benzene ring. This could potentially reduce the extent of conjugation and affect the energy of the intramolecular charge transfer, thereby influencing the magnitude of the solvatochromic shift compared to the planar 4-nitroaniline.
-
4-Nitroaniline: This is a well-characterized solvatochromic probe that shows a significant bathochromic shift with increasing solvent polarity.[1] It is often used as a reference for hydrogen bond donor acidity.
-
Reichardt's Dye: This is considered the gold standard for measuring solvent polarity and exhibits one of the largest known solvatochromic shifts, spanning from the visible to the near-infrared region.[3] Its large dipole moment change upon excitation makes it highly sensitive to the solvent's electric field.
-
Nile Red: This dye is particularly useful due to its strong fluorescence and sensitivity to the polarity of its microenvironment.[2] It displays a large Stokes shift and its emission spectrum is highly dependent on solvent polarity.
Experimental Protocols
The determination of solvatochromic properties is primarily conducted using UV-Visible spectroscopy.
General Protocol for Measuring Solvatochromic Shifts:
-
Preparation of Stock Solution: A concentrated stock solution of the dye (e.g., 1 mM) is prepared in a suitable solvent in which the dye is highly soluble (e.g., acetone or DMSO).
-
Preparation of Sample Solutions: A small aliquot of the stock solution is added to a series of cuvettes, each containing a different solvent of interest. The volume of the aliquot should be small enough (e.g., 10-50 µL in 3 mL of solvent) to not significantly alter the properties of the solvent. The final concentration of the dye should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2 - 1.0).
-
UV-Vis Spectrophotometry: The absorption spectrum of the dye in each solvent is recorded over a suitable wavelength range (e.g., 300-800 nm).
-
Determination of λmax: The wavelength of maximum absorbance (λmax) for the intramolecular charge-transfer band is determined for each solvent.
-
Data Analysis: The λmax values are then plotted against a known solvent polarity scale (e.g., ET(30) values) to assess the linearity and sensitivity of the probe's response.
Visualizing the Solvatochromic Analysis Workflow
The following diagram illustrates the typical workflow for evaluating a solvatochromic probe.
Logical Comparison of Probes
The selection of a solvatochromic probe depends on the specific application and the range of solvent polarities being investigated. The following diagram outlines the logical considerations for choosing between this compound and standard dyes.
Conclusion
This compound is a promising candidate as a solvatochromic probe, particularly for studies where the influence of steric effects on solute-solvent interactions is of interest. While comprehensive quantitative data is still needed for a complete comparative analysis, its structural similarity to 4-nitroaniline suggests it will exhibit predictable solvatochromic behavior. For applications requiring the highest sensitivity across the broadest range of solvent polarities, Reichardt's dye remains the benchmark. For studies involving fluorescence detection, Nile Red is an excellent choice. The selection of this compound would be most appropriate for researchers specifically investigating how steric hindrance in the vicinity of a polar functional group modulates solvatochromic responses. Further experimental investigation is warranted to fully characterize its performance and establish it as a standard solvatochromic probe.
References
A Comparative Analysis of Computational and Experimental Data on the Properties of N,N-Dimethyl-4-nitroaniline
This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison of physical and spectroscopic properties obtained through laboratory experiments versus theoretical calculations.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for various properties of N,N-Dimethyl-4-nitroaniline, presenting experimental values alongside those derived from computational models.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol [1] |
| Melting Point | 163-165 °C[2] | Not commonly calculated |
| Solubility | Soluble in dichloromethane and hot methanol; Insoluble in water.[2][3] | Predictions are solvent-dependent |
Table 2: Spectroscopic Properties
| Property | Experimental Value | Computational Value |
| UV-Vis Spectroscopy | ||
| λmax (in Ethanol) | ~395 nm | Predictions are method-dependent |
| ¹H NMR Spectroscopy | (in CDCl₃) | (Predicted) |
| δ (ppm) - N(CH₃)₂ | ~3.1 ppm | Varies with calculation method |
| δ (ppm) - Aromatic H | ~6.7 ppm (d), ~8.2 ppm (d) | Varies with calculation method |
| ¹³C NMR Spectroscopy | (in CDCl₃) | (Predicted) |
| δ (ppm) - N(C H₃)₂ | ~40 ppm | Varies with calculation method |
| δ (ppm) - Aromatic C | ~111, 126, 150, 153 ppm | Varies with calculation method |
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing experimental and computational data for a given chemical compound.
Caption: Workflow for comparing experimental and computational data.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[4][5]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]
-
The sample is heated at a steady and slow rate.[6]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (typically within 1-2°C) is indicative of a pure compound.[7]
-
2. UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, which is related to its electronic transitions.
-
Apparatus: Double-beam UV-Vis spectrophotometer.[8]
-
Procedure:
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol) that does not absorb in the spectral region of interest.
-
A cuvette is filled with the solvent to serve as a blank.
-
A second cuvette is filled with the sample solution.
-
The absorbance of the sample is measured over a range of wavelengths (e.g., 200-800 nm).[8]
-
The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).[9]
-
The solution is transferred to an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration, and splitting patterns of the hydrogen nuclei.
-
For ¹³C NMR, the spectrum is acquired, showing the chemical shifts of the carbon nuclei. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[10]
-
Computational Methods
Computational chemistry provides theoretical insights into molecular properties.
-
Methodology: Density Functional Theory (DFT) is a common method used for these calculations.[11]
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Procedure:
-
The 3D structure of the molecule is built or imported into the software.
-
The geometry of the molecule is optimized to find its lowest energy conformation.
-
A theoretical method (e.g., B3LYP) and a basis set (e.g., 6-31G*) are selected.
-
The desired properties (e.g., electronic structure, spectroscopic properties) are calculated.
-
The output data is analyzed and compared with experimental results.
-
This guide provides a framework for the comparative analysis of experimental and computational data, using N,N-Dimethyl-4-nitroaniline as a case study. This approach of integrating experimental and theoretical data is crucial for a comprehensive understanding of molecular properties in modern chemical research.
References
- 1. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 3. N,N-Dimethyl-4-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. athabascau.ca [athabascau.ca]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N,2-Dimethyl-4-nitroaniline: A Focus on Batch-to-Batch Reproducibility
For researchers and professionals in drug development and chemical synthesis, the consistent production of key intermediates is paramount. N,2-Dimethyl-4-nitroaniline, a valuable building block, presents unique synthetic challenges that can impact batch-to-batch reproducibility. This guide provides an objective comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and an analysis of factors influencing a consistent yield and purity.
Introduction to Synthetic Strategies
Two plausible and commonly employed strategies for the synthesis of this compound are:
-
Route A: Electrophilic Nitration of N,N-Dimethyl-o-toluidine. This approach involves the direct nitration of the pre-formed N,N-dimethylated starting material. While direct, this route faces challenges in controlling the regioselectivity of the nitration process.
-
Route B: N-methylation of 2-Methyl-4-nitroaniline. This strategy introduces the nitro group to the aromatic ring first, followed by the N-methylation of the resulting aniline. This can offer better control over the initial nitration step but requires a subsequent alkylation reaction.
The choice between these routes significantly impacts not only the overall yield but also the consistency of the product across different batches. Key factors influencing reproducibility include temperature control, the purity of reagents, and the formation of isomeric byproducts that can complicate purification.
Quantitative Performance Comparison
The following table summarizes the key parameters and potential outcomes for the two synthetic routes. The data is compiled based on established methodologies for similar chemical transformations.
| Parameter | Route A: Nitration of N,N-Dimethyl-o-toluidine | Route B: N-methylation of 2-Methyl-4-nitroaniline |
| Starting Material | N,N-Dimethyl-o-toluidine | 2-Methyl-4-nitroaniline |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Substitution (N-methylation) |
| Typical Reagents | Nitric Acid, Sulfuric Acid | Dimethyl Sulfate, Base (e.g., K₂CO₃), Acetone |
| Reported Yield Range | 50-70% (of mixed isomers) | 85-95% |
| Primary Byproducts | Isomeric nitroanilines (e.g., 6-nitro isomer) | Over-methylated quaternary ammonium salts |
| Key Reproducibility Challenge | Controlling regioselectivity (ratio of 4-nitro to 6-nitro) | Ensuring complete mono-methylation without di-methylation |
| Purification Method | Fractional Crystallization or Column Chromatography | Recrystallization |
Detailed Experimental Protocols
Route A: Electrophilic Nitration of N,N-Dimethyl-o-toluidine
This protocol is adapted from established procedures for the nitration of N,N-dimethylaniline.
Materials:
-
N,N-Dimethyl-o-toluidine (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ammonium Hydroxide solution
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add N,N-Dimethyl-o-toluidine to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of N,N-Dimethyl-o-toluidine sulfate, ensuring the temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution until basic. This will precipitate the crude product.
-
Filter the crude product, wash thoroughly with cold water, and air dry.
-
The primary challenge in this route is the separation of the desired 4-nitro isomer from the 6-nitro byproduct. This is typically achieved by fractional crystallization from ethanol.
Route B: N-methylation of 2-Methyl-4-nitroaniline
This protocol utilizes a common method for the N-methylation of anilines.
Materials:
-
2-Methyl-4-nitroaniline (1.0 eq)
-
Dimethyl sulfate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Methyl-4-nitroaniline and anhydrous potassium carbonate in anhydrous acetone.
-
Heat the mixture to a gentle reflux with stirring.
-
Slowly add dimethyl sulfate dropwise to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from ethanol to yield the purified product.
Factors Affecting Batch-to-Batch Reproducibility
For Route A (Nitration):
-
Temperature Control: The nitration reaction is highly exothermic. Even minor temperature fluctuations can alter the ratio of 4-nitro to 6-nitro isomers, significantly impacting the final yield and purity of the desired product. Consistent and efficient cooling is critical for reproducibility.
-
Rate of Addition: The rate at which the nitrating mixture is added directly influences local temperature and concentration gradients. A slow and steady addition is crucial to prevent runaway reactions and inconsistent isomer distribution.
-
Purity of Starting Material: The presence of impurities in the N,N-Dimethyl-o-toluidine can lead to the formation of undesired side products, complicating the purification process.
-
Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" and uneven reaction conditions, resulting in variable isomer ratios between batches.
For Route B (N-methylation):
-
Stoichiometry of Methylating Agent: The molar ratio of dimethyl sulfate to the aniline is a critical parameter. An excess can lead to the formation of the N,N-dimethylated quaternary ammonium salt, reducing the yield of the desired mono-methylated product.
-
Base and Solvent Anhydrousness: The presence of water can lead to the hydrolysis of dimethyl sulfate and can affect the basicity of the reaction medium, leading to incomplete reactions.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times may promote side reactions. Consistent monitoring by TLC is recommended to ensure the reaction is stopped at the optimal point.
-
Purity of 2-Methyl-4-nitroaniline: Impurities in the starting material can carry through the reaction or interfere with the methylation process.
Signaling Pathways and Experimental Workflows
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-4-nitroaniline: A Guide for Laboratory Professionals
Disclaimer: The following procedures are for N,N-Dimethyl-4-nitroaniline (CAS No. 100-23-2). It is assumed that the user query "N,2-Dimethyl-4-nitroaniline" contains a typographical error, as N,N-Dimethyl-4-nitroaniline is the more common and well-documented chemical. Always consult your institution's safety officer and local regulations before handling and disposing of any chemical.
This guide provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-4-nitroaniline, a compound used in the synthesis of dyes and pigments and in various chemical research applications.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Key Safety and Hazard Information
N,N-Dimethyl-4-nitroaniline is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2][3][5] This compound may form combustible dust concentrations in the air.[2][3][4]
| Property | Value |
| CAS Number | 100-23-2[1][3][4][6][7][8] |
| Molecular Formula | C₈H₁₀N₂O₂[4][7][8] |
| Molecular Weight | 166.18 g/mol [4][8] |
| Appearance | Yellow to orange crystalline solid[1] |
| Melting Point | 163 - 165 °C / 325.4 - 329 °F[4] |
| Hazard Classifications | Acute Oral Toxicity (Category 3), Acute Dermal Toxicity (Category 3), Acute Inhalation Toxicity (Category 3), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2)[3][4] |
Pre-Disposal and Handling Protocols
Before beginning any disposal process, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2][3][9][10] Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][10]
Spill Management:
-
Evacuate personnel from the immediate area.
-
Cover the spill with dry earth, sand, or other non-combustible material.[11]
-
Use clean, non-sparking tools to collect the material and place it into a suitable, labeled container for disposal.[11]
-
Clean the affected area thoroughly.
Step-by-Step Disposal Procedure
The primary method for the disposal of N,N-Dimethyl-4-nitroaniline is through an approved waste disposal plant or licensed disposal company.[2][3][5][9] Do not mix with other waste.[9]
Experimental Protocol for Chemical Neutralization (for illustrative purposes, always prefer a licensed disposal service):
While incineration by a licensed facility is the recommended method, some literature suggests chemical treatment. This should only be performed by trained professionals with appropriate safety measures in place.
-
Preparation: In a chemical fume hood, prepare a solution of the waste N,N-Dimethyl-4-nitroaniline in a combustible solvent such as butanol or benzene.
-
Incineration: This solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[5]
Disposal of Contaminated Materials:
-
Empty Containers: Handle uncleaned containers as you would the product itself.[9] They should be disposed of as unused product.
-
Contaminated PPE: Dispose of contaminated gloves and clothing in accordance with applicable laws and good laboratory practices.[9]
Disposal Workflow Diagram
Caption: Disposal Workflow for N,N-Dimethyl-4-nitroaniline.
References
- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethyl-4-nitroaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling N,2-Dimethyl-4-nitroaniline
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like N,2-Dimethyl-4-nitroaniline is paramount. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks and ensure operational integrity.
Chemical Profile: this compound (CAS No. 100-23-2) is a yellow to orange crystalline solid.[1] It is recognized as a hazardous substance, being toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side protection, or a face shield. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's breakthrough time), lab coat, and full-length pants. | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3] | A particulate filter conforming to EN 143 is recommended for dusts.[5] |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]
2. Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][5]
-
Wash hands thoroughly after handling.[2]
3. Storage:
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This material and its container must be disposed of as hazardous waste.[7]
2. Container Disposal:
-
Empty containers may retain product residue and should be handled as hazardous waste.
-
Only approved packaging may be used for waste disposal.[7]
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][7][8]
-
Do not empty into drains or release into the environment.[5][7]
Chemical Spill Response Workflow
In the event of a spill, a clear and immediate response is essential to contain the situation and prevent exposure.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. geneseo.edu [geneseo.edu]
- 6. N,N-Dimethyl-4-nitroaniline | 100-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
